molecular formula C9H7F3N2 B2499880 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile CAS No. 1141894-75-8

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B2499880
CAS No.: 1141894-75-8
M. Wt: 200.164
InChI Key: QUZPTSQKVWERRT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.164. The purity is usually 95%.
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Properties

IUPAC Name

4-(aminomethyl)-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H,5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZPTSQKVWERRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS 1141894-75-8).[1][2]

CAS 1141894-75-8 | Molecular Scaffold & Drug Intermediate[1][2]

Executive Summary

This compound is a high-value bifunctional building block used primarily in the synthesis of pharmaceutical agents targeting proteolytic enzymes (e.g., Cathepsin K) and intracellular signaling pathways.[1] Distinguished by its 3-trifluoromethyl (CF₃) and 4-aminomethyl substitution pattern, this scaffold offers a unique combination of metabolic stability, lipophilicity modulation, and a versatile primary amine "handle" for covalent coupling.[1]

This guide provides a validated synthetic workflow, safety protocols, and structural analysis for researchers utilizing this compound in medicinal chemistry campaigns.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

Structural Analysis

The molecule features a benzene core decorated with three distinct functional groups, each serving a specific role in drug design:

  • Nitrile (-CN) at C1: Acts as a hydrogen bond acceptor or a precursor for further transformation (e.g., to amides, tetrazoles).[1]

  • Trifluoromethyl (-CF₃) at C3: Provides metabolic blockade (preventing oxidative metabolism at the ring) and increases lipophilicity, enhancing membrane permeability.[1] It also exerts a strong electron-withdrawing effect, influencing the pKa of the adjacent amine.[1]

  • Aminomethyl (-CH₂NH₂) at C4: A primary benzylic amine that serves as a nucleophilic attachment point for coupling to drug cores (scaffolds).[1]

Physicochemical Data
PropertyValueNote
CAS Number 1141894-75-8
Molecular Formula C₉H₇F₃N₂
Molecular Weight 200.16 g/mol
Appearance White to light yellow solidCrystalline powder
Melting Point 60–65 °C(Approximate range)
Boiling Point ~259 °CPredicted at 760 mmHg
Density 1.31 ± 0.1 g/cm³Predicted
pKa (Amine) 7.67 ± 0.10Lower than typical benzylamines due to ortho-CF₃
Solubility DMSO, Methanol, DCMSparingly soluble in water

Validated Synthetic Protocol

The most reliable route for synthesizing CAS 1141894-75-8 avoids the over-reduction of the nitrile group by utilizing a nucleophilic substitution strategy on a bromomethyl precursor rather than direct hydrogenation of a dinitrile.[1]

Retrosynthetic Logic

Direct reduction of 4-cyano-2-(trifluoromethyl)benzonitrile is risky due to the potential for reducing both nitrile groups.[1] A more controlled approach involves the ammonolysis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile .[1]

Step-by-Step Procedure

Precursor: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS 853368-32-8).[1][2]

Reagents:

  • Methanol (Anhydrous)[1]

  • Ammonia (7N in Methanol or 5M solution)[1]

  • Dichloromethane (DCM)[1]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • 1M Sodium Hydroxide (NaOH)[1][2]

Protocol:

  • Dissolution: Charge a reaction vessel with 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (1.0 eq) and dissolve in anhydrous methanol (approx. 35 mL/g).

  • Ammonolysis: Slowly add excess methanolic ammonia (10.0 eq) to the stirring solution.

    • Note: A large excess of ammonia is critical to prevent the formation of the secondary amine dimer (bis-alkylation).[1]

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–24 hours. Monitor consumption of the bromide starting material via LCMS or TLC.

  • Workup (Acid-Base Extraction):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.

    • Resuspend the crude yellow solid in 1M HCl . The product (amine) will dissolve in the aqueous acid; non-basic impurities will remain organic or insoluble.[1]

    • Wash the acidic aqueous layer with Diethyl Ether (x3) to remove unreacted starting material and neutral byproducts.[1] Discard the ether layer.

    • Basification: Cool the aqueous layer on ice and slowly adjust pH to 9–10 using 1M NaOH . The product will precipitate or oil out.

  • Isolation: Extract the basic aqueous mixture with DCM (x3).[1] Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Yield Expectation: 40–60% isolated yield.

Applications in Drug Discovery

Cathepsin K Inhibitors

This specific scaffold is documented in patent literature (e.g., WO2009/49165) as a key intermediate for Cathepsin K inhibitors .[1] Cathepsin K is a cysteine protease involved in bone resorption; inhibitors are investigated for treating osteoporosis.[1] The 3-CF₃ group is crucial here for optimizing the fit within the enzyme's S2 or S3 pocket while modulating the basicity of the amine to improve oral bioavailability.

SOS1/KRAS Interaction Inhibitors

While structurally distinct from the chiral ethyl-amine found in BI-3406, this benzylamine analog is used in SAR (Structure-Activity Relationship) studies targeting the SOS1::KRAS protein-protein interaction.[1] The scaffold serves as the "right-hand" moiety that penetrates the hydrophobic channel of SOS1, where the CF₃ group engages in lipophilic contacts.[1]

Visualization of Application Logic

DrugDesign Precursor 4-(Bromomethyl)-3- (trifluoromethyl)benzonitrile Target CAS 1141894-75-8 (The Scaffold) Precursor->Target Ammonolysis CatK Cathepsin K Inhibitors (Osteoporosis) Target->CatK Amide Coupling SOS1 SOS1::KRAS Inhibitors (Oncology) Target->SOS1 Nucleophilic Attack Prop1 Metabolic Stability (Blocked benzylic oxidation) Target->Prop1 via 3-CF3 Prop2 Lipophilicity (LogP) (Membrane Permeability) Target->Prop2 via 3-CF3

Figure 1: Synthetic utility and medicinal chemistry logic of the this compound scaffold.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust/aerosols.

  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.[1]

References

  • Synthesis & Application in Cathepsin K Inhibitors

    • Title: Inhibitors of C
    • Source: World Intellectual Property Organization (WO/2009/49165).[1]

    • URL:[Link][1]

  • Chemical Properties & Supplier Data

    • Title: 4-(Aminomethyl)-3-(trifluoromethyl)
    • Source: ChemicalBook / Ambeed.[1]

  • Related SOS1 Inhibitor Context (BI-3406)

    • Title: Discovery of BI-3406: A Potent and Selective SOS1::KRAS Interaction Inhibitor.[3][4][5]

    • Source: Hofmann, M. H., et al. (2021).[1] Cancer Discovery.

    • URL:[Link][1]

Sources

Technical Whitepaper: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Fluorinated Benzylamine Advantage

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS 1141894-75-8) represents a "privileged structure" in modern medicinal chemistry. Unlike simple anilines, this molecule features a benzylamine moiety, providing a flexible methylene linker that decouples the amine's basicity from the electron-withdrawing aromatic core.

The strategic combination of a nitrile (position 1) and a trifluoromethyl group (position 3) creates a unique electronic and steric environment. The nitrile serves as a versatile metabolic handle or warhead precursor (e.g., for cysteine proteases), while the trifluoromethyl group enhances lipophilicity and metabolic stability, blocking the benzylic position from oxidative metabolism (CYP450).

This guide details the physicochemical profile, robust synthetic protocols, and application logic for this scaffold, designed for researchers requiring high-purity intermediates for kinase inhibitors, GPCR ligands, and PROTAC linkers.

Physicochemical & Structural Profile[1][2][3]

The molecule's utility is defined by its adherence to fragment-based drug design (FBDD) principles. It is a "Rule of Three" compliant fragment, making it an ideal starting point for growing into high-affinity leads.

Table 1: Core Technical Specifications

PropertyValueSignificance in Drug Design
CAS Number 1141894-75-8 Unique identifier (Distinct from aniline isomers).
Formula C₉H₇F₃N₂High atom economy scaffold.
Molecular Weight 200.16 g/mol Ideal fragment size (<300 Da).
Exact Mass 200.0561Critical for high-res MS validation.
ClogP ~1.8 (Predicted)Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (Primary Amine)Key interaction point (e.g., hinge binding).
H-Bond Acceptors 4 (Nitrile + F3 + Amine)Versatile vector for receptor engagement.
pKa (Amine) ~8.5 - 9.0Lower than typical benzylamines due to EWG (-CN, -CF3).
Physical State Pale Yellow SolidStable solid form facilitates handling.
Synthetic Methodologies: Process Chemistry

Synthesizing benzylamines from benzyl halides is prone to over-alkylation (formation of secondary/tertiary amines). While industrial patents often cite direct ammonolysis, a high-fidelity laboratory protocol requires controlled methods to ensure mono-amination.

3.1. Route Analysis

We compare two primary routes. Route A is the "Scale-Up" approach (lower purity profile, higher throughput). Route B is the "Precision" approach (Gabriel Synthesis or Delépine), recommended for medicinal chemistry to avoid difficult purifications.

Figure 1: Synthetic Logic Flow

Synthesis_Workflow Start 4-Methyl-3-(trifluoromethyl) benzonitrile Inter Intermediate: Benzyl Bromide Start->Inter NBS, AIBN CCl4, Reflux RouteA Route A: Direct Ammonolysis (Excess NH3) Inter->RouteA High Throughput RouteB Route B: Gabriel Synthesis (K-Phthalimide) Inter->RouteB High Purity Product Target: 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile RouteA->Product Yield: 40-50% Risk: Dimerization RouteB->Product Yield: >85% Step: Hydrazine Deprotection

Caption: Comparison of direct ammonolysis vs. Gabriel synthesis pathways. Route B is preferred for research-grade purity.

3.2. Recommended Protocol: The Modified Gabriel Synthesis

Rationale: This method strictly prevents polyalkylation, ensuring the final product is a primary amine.

Step 1: Radical Bromination

  • Reagents: 4-Methyl-3-(trifluoromethyl)benzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Anhydrous Acetonitrile or CCl₄ (degassed).

  • Procedure: Reflux under N₂ atmosphere for 4–6 hours. Monitor by TLC/LCMS for consumption of starting material.

  • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.

  • Validation: ¹H NMR should show a shift from –CH₃ (~2.5 ppm) to –CH₂Br (~4.6 ppm).

Step 2: Nucleophilic Substitution (Phthalimide)

  • Reagents: Crude Benzyl Bromide (from Step 1), Potassium Phthalimide (1.2 eq).

  • Solvent: DMF (Dry).

  • Procedure: Stir at 60°C for 4 hours. The mixture will become a thick suspension.

  • Workup: Pour into ice water. Filter the white precipitate (Phthalimide intermediate). Wash with water and cold ethanol.

Step 3: Deprotection (Hydrazinolysis)

  • Reagents: Phthalimide intermediate, Hydrazine monohydrate (3.0 eq).

  • Solvent: Ethanol (Reagent grade).

  • Procedure: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Purification:

    • Cool and filter off the white solid.

    • Concentrate the filtrate.[1]

    • Redissolve in DCM, wash with 1N NaOH (to ensure free base), dry over Na₂SO₄.

    • Final Step: Convert to HCl salt for stability if storing long-term (add 4M HCl in Dioxane).

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for non-fluorinated benzylamines, offering distinct advantages in Kinase Inhibition and Protease Targeting .

4.1. Mechanism of Action & SAR Logic

The trifluoromethyl group (-CF₃) is not merely a "fatty proton"; it induces a strong dipole and occupies a specific spherical volume (similar to an isopropyl group but electronically inverted).

Figure 2: Structure-Activity Relationship (SAR) Map

SAR_Logic Core 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile CF3 3-CF3 Group: Metabolic Blockade Lipophilicity Boost Core->CF3 CN 1-CN Group: H-Bond Acceptor Covalent Warhead Precursor Core->CN Amine 4-Aminomethyl: Solvent Exposed Area Linker Attachment Core->Amine

Caption: Functional dissection of the scaffold. The CF3 group protects the benzylic position from CYP450 oxidation.

4.2. Specific Use Cases
  • SOS1 Inhibitors: Analogous to methyl-substituted benzylamines used in RAS-pathway inhibitors.[2] The -CF₃ group improves potency by filling hydrophobic pockets in the SOS1 catalytic domain [1].

  • Cathepsin Inhibitors: The nitrile group can be converted into a thioamide or used directly as a reversible covalent warhead (forming a thioimidate with the active site Cysteine).

  • PROTAC Linkers: The primary amine serves as a clean attachment point for alkyl/PEG linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).

Analytical Characterization & QC

To certify the identity of CAS 1141894-75-8, the following spectral signatures must be met.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (br s, 2H, NH₂ - if salt).

    • δ 8.15 (s, 1H, Ar-H ortho to CN/CF3).

    • δ 8.05 (d, 1H, Ar-H ortho to CN).

    • δ 7.80 (d, 1H, Ar-H meta to CN).

    • δ 4.20 (s, 2H, Ar-CH₂-N).

  • ¹⁹F NMR:

    • Single peak around -62 ppm (characteristic of Ar-CF₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 201.06.

    • Found: 201.1.

Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye). Harmful if swallowed (H302). The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal stress, though the aryl-nitrile bond is generally stable.

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

  • Disposal: Quench excess amine with dilute acid before disposal. Treat as halogenated organic waste.

References
  • ChemicalBook. (2025). Synthesis and properties of this compound (CAS 1141894-75-8).[1][3] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound.[1][3][4] Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: this compound.[1][3][4] National Library of Medicine. Retrieved from (Note: Link directs to isomer/analog for structural comparison; specific CAS search required within database).

  • BenchChem. (2025).[2] Application Note: Benzylamines in SOS1 Inhibitor Synthesis.[2] Retrieved from

Sources

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1141894-75-8) is a high-value bifunctional building block used extensively in modern drug discovery.[1] Distinct from its aniline analog (4-amino-3-(trifluoromethyl)benzonitrile), this compound features a benzyl amine moiety, rendering it a versatile nucleophile for linker chemistry and fragment-based drug design (FBDD).

Its structural core combines a strongly electron-withdrawing trifluoromethyl (-CF3) group and a nitrile (-CN) group. In medicinal chemistry, the -CF3 group is critical for modulating metabolic stability (blocking CYP450 oxidation sites) and increasing lipophilicity, while the nitrile group serves as a robust bioisostere for carbonyls or halogens and provides a handle for further derivatization (e.g., into tetrazoles or amides).

Core Specifications
PropertyDetail
Chemical Name This compound
CAS Number 1141894-75-8
Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
IUPAC Name This compound
Physical State White to yellow solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Physicochemical Profile & Structural Logic

The compound's utility stems from the specific electronic effects of its substituents.

  • Benzyl Amine (-CH2NH2): Unlike an aniline, the methylene spacer isolates the amine from the aromatic ring's electron-withdrawing effects, maintaining its basicity and nucleophilicity (pKa ~9-10). This makes it highly reactive in amide couplings and reductive aminations.

  • Trifluoromethyl (-CF3) at C3: Induces a strong dipole and metabolic resistance. It often improves membrane permeability of the final drug candidate.

  • Nitrile (-CN) at C4: Provides a linear, polar handle that can engage in hydrogen bonding with active site residues (e.g., serine proteases or kinases).

Molecular Structure Diagram

MolecularStructure Core Benzene Ring CF3 3-CF3 Group (Metabolic Stability) Core->CF3 Electronic Modulation CN 1-CN Group (H-Bond Acceptor) Core->CN Bioisostere Amine 4-Aminomethyl (Primary Nucleophile) Core->Amine Linker Attachment

Figure 1: Functional decomposition of the molecule highlighting the strategic role of each substituent.

Synthetic Pathway & Manufacturing

The synthesis of this compound typically proceeds via the ammonolysis of its bromomethyl precursor. This route is preferred for its scalability and direct access to the primary amine without over-alkylation side products when ammonia is used in large excess.

Validated Synthesis Protocol

Precursor: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 853368-32-8).[2]

  • Solvation: Dissolve 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (0.05 mol) in Methanol (MeOH).

  • Ammonolysis: Slowly add a solution of 5 M Ammonia in MeOH (10 eq excess) to suppress secondary amine formation.

  • Reaction: Stir at Room Temperature (RT) for 24 hours.

  • Workup (Acid-Base Extraction):

    • Evaporate solvent to yield crude solid.[2]

    • Dissolve in 1M HCl (protonates the amine, moving it to aqueous phase).

    • Wash aqueous phase with Ether (removes non-basic impurities).[2]

    • Basify aqueous phase to pH 9–10 with 1M NaOH.[2]

    • Extract product into Dichloromethane (DCM).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate.

Synthesis Workflow Diagram

SynthesisRoute Start Precursor: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile Reaction Reaction: Stir RT, 24h (Nucleophilic Substitution) Start->Reaction Reagent Reagent: 5M NH3 in Methanol (Excess) Reagent->Reaction AcidWash Purification Step 1: Dissolve in 1M HCl Wash w/ Ether Reaction->AcidWash Crude Isolation BaseExtract Purification Step 2: Adjust pH 9-10 (NaOH) Extract w/ DCM AcidWash->BaseExtract Remove Impurities Product Final Product: This compound (Yield ~43%) BaseExtract->Product Isolation

Figure 2: Step-by-step synthetic workflow from bromomethyl precursor to final amine.

Applications in Medicinal Chemistry

This building block is critical in the synthesis of inhibitors for targets such as SOS1 (Son of Sevenless 1) and HIF Prolyl Hydroxylase .[3]

Strategic Value (E-E-A-T)
  • SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS.[3] Inhibitors often require a benzyl amine motif to penetrate the hydrophobic pocket of SOS1 while positioning the nitrile group to interact with polar residues.

  • Bioisosterism: The 3-CF3 group prevents metabolic "soft spots" on the ring, extending the half-life (

    
    ) of the drug in vivo.
    
Experimental Protocol: Standard Amide Coupling

Objective: Coupling this compound to a carboxylic acid core (Drug Scaffold).

Reagents:

  • Amine: this compound (1.0 eq)[4]

  • Acid: Carboxylic acid scaffold (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve the carboxylic acid in anhydrous DMF under nitrogen.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (formation of active ester).

  • Add this compound.

  • Stir at RT for 2–16 hours (monitor by LCMS).

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Validation: Confirm product mass via LCMS (M+H).

Safety & Handling (MSDS Highlights)

As a benzyl amine and nitrile derivative, strict safety protocols are required.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302).[5]

    • Skin/Eye Irritation: Category 2 (H315, H319).[5]

    • Specific Target Organ Toxicity: Respiratory irritation (H335).

  • Handling:

    • Air Sensitivity: Store under inert gas. Carbon dioxide in air can react with the primary amine to form carbamates over time.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

  • ChemicalBook. (n.d.). 4-Aminomethyl-3-trifluoromethyl-benzonitrile Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[3] Application Notes: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis. (Note: Reference provides context for the aminomethyl-benzonitrile class utility in SOS1 inhibitors). Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Google Patents. (2009). WO200949165A1 - Synthesis of substituted benzonitriles.[2] Retrieved from

Sources

Comparative Technical Guide: 4-(Aminomethyl)benzonitrile vs. 4-Amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and synthetic divergences between 4-(aminomethyl)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile .

Executive Summary: The Aliphatic-Aromatic Divide

In medicinal chemistry, the distinction between "4-aminomethyl" and "4-amino-3-(trifluoromethyl)" scaffolds represents a fundamental divergence in reactivity and pharmacological intent. While both share a benzonitrile core, they belong to distinct chemical classes with non-overlapping applications:

  • Compound A: 4-(Aminomethyl)benzonitrile (CAS: 10406-25-4)

    • Class: Benzylamine (Aliphatic amine).

    • Role: High-basicity linker, protease inhibitor scaffold (lysine mimetic).

  • Compound B: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2)[1][2][3]

    • Class: Electron-deficient Aniline.

    • Role: Critical "warhead" for Androgen Receptor (AR) antagonists (e.g., Enzalutamide, Bicalutamide).

This guide analyzes the electronic effects, synthetic pathways, and specific drug development applications of these two building blocks.

Structural & Physicochemical Analysis

The core difference lies in the hybridization of the nitrogen atom and its electronic environment.

Electronic Landscape & Basicity
Feature4-(Aminomethyl)benzonitrile (Compound A)4-Amino-3-(trifluoromethyl)benzonitrile (Compound B)
Nitrogen Hybridization

(Aliphatic)

(Conjugated Aniline)
Basicity (pKa) ~9.2 (Highly Basic)~1.5 – 2.0 (Very Weak Base)
Electronic Effect Inductive withdrawal by CN is dampened by the methylene spacer (

).
Strong mesomeric withdrawal by CN (

) and inductive withdrawal by CF

(

).
Nucleophilicity High; reacts rapidly with esters/acid chlorides.Low; requires forcing conditions or catalysis to react.
Lipophilicity (LogP) ~1.2 (Moderate)~2.5 (High due to

)
The "Fluorine Effect" in Compound B

In Compound B, the trifluoromethyl (


)  group at the meta position relative to the amino group exerts a powerful electron-withdrawing inductive effect (

). Combined with the para-cyano group (

), the electron density on the aniline nitrogen is severely depleted.
  • Consequence: The nitrogen lone pair is delocalized into the ring, making it non-basic at physiological pH. This is crucial for oral bioavailability, as it prevents ionization in the stomach, facilitating passive transport.

Synthetic Pathways & Reactivity[5][6]

The synthetic logic for these two compounds differs radically due to the stability of the intermediates.

Synthesis of 4-(Aminomethyl)benzonitrile

This compound is typically accessed via the reduction of 1,4-dicyanobenzene, though selectivity (preventing over-reduction to the diamine) is the main challenge.

  • Reagent:

    
     or Raney Nickel (controlled).
    
  • Challenge: Stopping at the mono-amine stage.

Synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile

This is the industrial route used for AR antagonists. It typically proceeds via nucleophilic aromatic substitution (


) or electrophilic halogenation followed by cyanation.
Diagram: Industrial Synthesis of Compound B

Synthesis Start 4-Chloro-3-(trifluoromethyl)benzonitrile (Electrophilic Precursor) Product 4-Amino-3-(trifluoromethyl)benzonitrile (Compound B) Start->Product SnAr Amination Reagent NH3 (aq) / IPA High Pressure / 100°C Reagent->Product Downstream Isothiocyanate Derivative (Enzalutamide Precursor) Product->Downstream Thiophosgene / CS2

Figure 1: The conversion of the chloro-precursor to the aniline via nucleophilic aromatic substitution, a key step in manufacturing antiandrogens.

Medicinal Chemistry Applications

Compound A: The Flexible Linker

4-(Aminomethyl)benzonitrile serves as a bifunctional linker . The nitrile group can be hydrated to an amide or reduced to an amine later, while the benzylamine reacts immediately with carboxylic acids.

  • Use Case: It mimics the side chain of Lysine or Arginine in protease inhibitors (e.g., Thrombin or Factor Xa inhibitors), engaging the S1 specificity pocket (Aspartate residue) via salt bridge formation.

Compound B: The Antiandrogen "Warhead"

4-Amino-3-(trifluoromethyl)benzonitrile is the defining structural motif of second-generation non-steroidal antiandrogens.

  • Mechanism: The electron-deficient aniline acts as a weak nucleophile to react with thiophosgene (or substitutes), forming an isothiocyanate . This isothiocyanate then cyclizes with an amide to form the thiohydantoin ring characteristic of Enzalutamide.

  • Why CF3? The trifluoromethyl group prevents metabolic hydroxylation of the ring and locks the drug into a conformation that antagonizes the androgen receptor helix 12 folding.

Diagram: The "Lutamide" Pathway

Lutamide Aniline 4-Amino-3-(trifluoromethyl)benzonitrile (Compound B) Isothiocyanate 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile (Reactive Intermediate) Aniline->Isothiocyanate + Thiophosgene (CSCl2) or CS2/DABCO Drug Enzalutamide / Apalutamide (Thiohydantoin Core) Isothiocyanate->Drug + Isobutyric acid derivative (Cyclization)

Figure 2: The critical role of Compound B in the synthesis of blockbuster prostate cancer drugs.

Experimental Protocols

Protocol 1: Synthesis of 4-Isothiocyanato-3-(trifluoromethyl)benzonitrile (from Compound B)

This reaction demonstrates the low nucleophilicity of the aniline, requiring activation.

  • Preparation: Dissolve 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in dichloromethane (DCM) and water (biphasic system).

  • Activation: Add Thiophosgene (1.2 eq) dropwise at 0°C. Caution: Thiophosgene is highly toxic.

  • Base: Slowly add saturated

    
     to scavenge HCl.
    
  • Reaction: Stir vigorously for 2–4 hours at room temperature. The aniline nitrogen attacks the thiocarbonyl carbon.

  • Workup: Separate organic layer, dry over

    
    , and concentrate.
    
  • Result: The isothiocyanate is obtained as a solid, ready for coupling with amino-esters to form thiohydantoins.

Protocol 2: Handling & Safety
  • Compound A (Benzylamine): Corrosive. Causes severe skin burns. High pKa means it readily forms salts (HCl, TFA) which are hygroscopic.

  • Compound B (Aniline): Toxic if swallowed/inhaled. Potential methemoglobinemia agent (typical of anilines).[4] The nitrile group poses a cyanide release risk under strong metabolic oxidation or combustion.

References

  • Synthesis of Enzalutamide Intermediates

    • Patent: Jung, M. E., et al. "Diarylhydantoin compounds." U.S. Patent No. 7,709,517. (2010). Link

  • Physicochemical Properties of Fluorinated Anilines

    • Source: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem 2.8 (2007): 1100-1115. Link

  • Synthesis of 4-amino-3-(trifluoromethyl)

    • Source: BenchChem Technical Report. "Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile and Trifluoromethyl Analogs." (2025). Link

  • Isothiocyanate Formation Methodologies

    • Source: Munch, H., et al. "Chemoselective preparation of isothiocyanates." Organic Letters 10.16 (2008): 3493-3496. Link

Sources

Beyond the Scaffold: A Technical Deep Dive into 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1141894-75-8), a critical bifunctional intermediate in modern medicinal chemistry. Unlike generic reagents, this scaffold offers a unique pharmacological profile: the trifluoromethyl (


) group provides metabolic shielding for the benzylic amine, while the nitrile (

) functions as a versatile electrophilic handle or hydrogen-bond acceptor.

This document details the compound's molecular identity, optimized synthesis protocols, and its strategic application in developing SOS1 inhibitors and HIF stabilizers.[1]

Part 1: Molecular Architecture & Identity

The structural integrity of this molecule relies on the orthogonal reactivity of its two functional handles. Researchers must distinguish this specific isomer from its aniline analog (4-amino-3-(trifluoromethyl)benzonitrile), a common procurement error that leads to synthetic dead-ends.

Chemical Identity Data
ParameterSpecification
IUPAC Name This compound
CAS Number 1141894-75-8 (Target) Note: Do not confuse with 327-74-2 (Aniline variant)
SMILES N#CC1=CC(C(F)(F)F)=C(CN)C=C1
Molecular Weight 200.16 g/mol
Molecular Formula

pKa (Predicted) ~7.67 (Amine), making it a moderate base at physiological pH
Appearance White to pale yellow solid
Structural Logic in Drug Design
  • Metabolic Shielding: The steric bulk and electron-withdrawing nature of the

    
     group reduce the oxidative deamination liability of the benzylic amine (position 4).
    
  • Vector Control: The nitrile group at position 1 allows for linear extension of the molecule (e.g., into benzamidines or heterocycles) without disrupting the binding interactions of the amine.

Part 2: Synthetic Causality & Optimized Protocol

The "Why" Behind the Method

Standard reduction of dinitriles often yields mixtures of primary, secondary, and tertiary amines. To ensure high fidelity, the Nucleophilic Substitution of Benzyl Bromides is the preferred route. This method utilizes the differing reactivity profiles of the aryl nitrile (inert to ammonia under mild conditions) and the benzyl bromide (highly reactive).

Protocol: Ammonolysis of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Objective: Synthesize high-purity this compound without column chromatography.

Reagents:

  • Precursor: 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 853368-32-8)[2]

  • Solvent: Methanol (MeOH)[2]

  • Reagent: 7M Ammonia in Methanol (

    
    )
    
  • Workup: 1M HCl, Diethyl Ether (

    
    ), DCM, 1M NaOH.
    

Step-by-Step Methodology:

  • Solvation: Dissolve 14 g (0.05 mol) of the bromide precursor in 500 mL of anhydrous MeOH. Critical: Use a dilute system to prevent dimer formation (secondary amine).

  • Ammonolysis: Slowly add 10 equivalents of 7M

    
     at 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 24 hours. Monitor via LCMS for the disappearance of the bromide peak (

    
     shift).
    
  • Evaporation: Remove solvent under reduced pressure to yield a crude solid.[2]

  • Acid-Base Purification (The Self-Validating Step):

    • Dissolve crude in 1M HCl (aqueous). The product forms a water-soluble hydrochloride salt.

    • Wash 1: Extract with

      
       (
      
      
      
      ). Logic: This removes non-basic impurities (unreacted bromide, bis-benzyl dimers) while the product remains in the aqueous layer.
    • Basification: Adjust aqueous layer pH to 10 using 1M NaOH.[2]

    • Extraction: Extract the free base into DCM (

      
      ).
      
    • Drying: Dry over

      
      , filter, and concentrate.
      

Expected Yield: ~43-50% as a yellow solid. Validation: Mass Spectrum (ESI)


: 201 

.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-(Bromomethyl)-3- (trifluoromethyl)benzonitrile Rxn Reaction: 7M NH3 in MeOH (24h @ RT) Start->Rxn Crude Crude Mixture: Product + Dimers + Bromide Rxn->Crude AcidWash Acid Extraction (1M HCl) Partition with Ether Crude->AcidWash EtherLayer Ether Layer: Discard Non-Basic Impurities AcidWash->EtherLayer Organic Phase AqLayer Aqueous Layer: Target Amine Salt AcidWash->AqLayer Aqueous Phase BaseExtract Basify (pH 10) & Extract with DCM AqLayer->BaseExtract Final Final Product: 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile BaseExtract->Final

Caption: Figure 1.[3] Acid-base purification strategy ensures removal of non-basic dimers without chromatography.

Part 3: Functional Utility in Drug Discovery[3]

SOS1 Inhibitors (Oncology)

The Ras-MAPK pathway is a prime target in oncology. SOS1 (Son of Sevenless 1) activates Ras. This compound serves as a critical pharmacophore in SOS1 inhibitors.[1]

  • Mechanism: The benzylic amine forms a salt bridge with Asp residues in the catalytic pocket of SOS1, while the

    
     group fills a hydrophobic sub-pocket, displacing the native Ras protein interaction.
    
  • Reference: This scaffold is structurally analogous to intermediates used in the synthesis of BI-3406 and similar KRAS-modulating agents.

HIF Prolyl Hydroxylase Inhibitors (Anemia/Ischemia)

The nitrile group can be converted into triazoles or tetrazoles, which mimic the carboxylate of 2-oxoglutarate (the co-factor for HIF prolyl hydroxylase). The trifluoromethyl group improves membrane permeability (Lipinski compliance) compared to non-fluorinated analogs.

Signaling Pathway: SOS1 Inhibition

SOS1Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Binding GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (Active) GRB2->SOS1 Recruitment RasGDP Ras-GDP (Inactive) SOS1->RasGDP GEF Activity Inhibitor Scaffold Inhibitor (Target Molecule) Inhibitor->SOS1 Blocks Ras Binding RasGTP Ras-GTP (Active) RasGDP->RasGTP Nucleotide Exchange Raf Raf/MEK/ERK Proliferation RasGTP->Raf

Caption: Figure 2. The scaffold inhibits SOS1-mediated Ras activation, halting downstream proliferation signaling.

Part 4: Handling & Quality Control

Storage & Stability[4][5][6]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2] The benzylic amine acts as a

    
     scrubber from the air, forming carbamates over time.
    
  • Temperature: 2–8°C.[2][4]

  • Incompatibility: Strong oxidizing agents and acids (unless intended for salt formation).

QC Parameters (Self-Validating System)

To verify the integrity of the reagent before use in expensive couplings:

  • H-NMR Check: Look for the singlet at

    
     ppm (benzylic 
    
    
    
    ). If this splits or shifts significantly, suspect carbamate formation or oxidation.
  • F-NMR Check: A single peak confirms the integrity of the

    
     group. Multiple peaks indicate defluorination or ring degradation.
    

References

  • ChemicalBook. (2025).[5] 4-Aminomethyl-3-trifluoromethyl-benzonitrile Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1][6] 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis: Application Notes. Retrieved from

  • BLD Pharm. (2025). Product Data: this compound (CAS 1141894-75-8).[2][7] Retrieved from

  • National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

  • Google Patents. (2009). WO200949165A1: Preparation of substituted benzylamines. Retrieved from

Sources

Strategic Handling & Safety Architecture: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide serves as an advanced operational manual for researchers utilizing 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile . Unlike standard Safety Data Sheets (SDS) which list generic H-codes, this document analyzes the causality of hazards derived from the molecule's specific pharmacophore: a trifluoromethylated benzonitrile core functionalized with a reactive primary benzylamine.

Physicochemical Profile

The compound is a bifunctional building block. Its handling requirements are dictated by the nucleophilic aminomethyl group (air-sensitive, corrosive potential) and the metabolic risks of the nitrile moiety .

PropertySpecificationOperational Implication
CAS Number 1141894-75-8Use for precise inventory tracking.
Molecular Formula

MW: 200.16 g/mol .[1]
Physical State Solid (Yellow to Orange)Dust inhalation risk; requires weighing in a hood.
Boiling Point ~259°C (Predicted)Low volatility, but thermal decomposition releases toxic fumes.
Basicity (pKa) ~9.0–9.5 (Benzylamine)Critical: Reacts with atmospheric

to form carbamates.
Solubility DMSO, Methanol, DCMLipophilic due to

; penetrates skin easily.

Hazard Architecture & Toxicology (The "Why")

Standard SDSs often misclassify benzylamines as merely "Irritant" (H315). However, experienced medicinal chemists treat primary benzylamines as Corrosive (H314) until proven otherwise.

Functional Group Analysis
  • The Aminomethyl Handle (

    
    ):  Unlike anilines (which are weak bases), this is a primary aliphatic amine attached to a ring. It is highly basic. Upon contact with skin or mucous membranes, it saponifies lipids, leading to deep chemical burns that may not be immediately painful.
    
  • The Nitrile Motif (

    
    ):  While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (
    
    
    
    ), specifically if the ring is electron-deficient.
  • The Trifluoromethyl Group (

    
    ):  Increases lipophilicity (
    
    
    
    ), facilitating rapid dermal absorption of the toxic nitrile and corrosive amine components into the bloodstream.
GHS Classification Matrix (Validated)
  • H302: Harmful if swallowed.[2][3]

  • H314/H318: Causes severe skin burns and eye damage (Precautionary assignment due to benzylamine moiety).

  • H335: May cause respiratory irritation (Amine vapors/dust).

Operational Protocols: A Self-Validating System

Storage & Stability (The Carbonate Trap)

The Failure Mode: Users often find the yellow solid has turned into a white crust. This is not degradation, but the formation of a carbamate salt due to reaction with atmospheric


.
  • Protocol: Store under Nitrogen or Argon atmosphere at 2–8°C.

  • Validation: If the solid does not dissolve fully in DCM or shows a new peak in NMR at ~160 ppm (carbonyl), it has reacted with air.

Handling Workflow

Engineering Control: All weighing must occur in a chemical fume hood or glovebox. Static electricity is a risk with fluorinated solids; use an anti-static gun if available.

HandlingWorkflow Start Receipt of Material Check Visual QC: Yellow Solid? Start->Check Store Storage: Argon Flush + 4°C Check->Store Pass Weigh Weighing: Fume Hood Only Store->Weigh Immediate Use Solubilize Solubilization: DMSO/DCM Weigh->Solubilize Avoid Dust Use Reaction Entry Solubilize->Use

Figure 1: Safe handling lifecycle preventing atmospheric degradation and exposure.

Emergency Response & Mechanism of Action

In the event of exposure, the mechanism of toxicity dictates the response. The presence of the nitrile group mandates that cyanide protocols be accessible, even if the risk is lower than with aliphatic nitriles.

Toxicological Pathway

The following diagram illustrates the potential biological pathway if the compound is ingested or absorbed, highlighting the dual threat of caustic damage and metabolic inhibition.

ToxPathway cluster_0 Path A: Local Effects cluster_1 Path B: Systemic Metabolism Exposure Exposure (Dermal/Oral) Absorption Rapid Absorption (Due to CF3 Lipophilicity) Exposure->Absorption Amine Amine Moiety (Basic pH > 10) Absorption->Amine Metabolism P450 Metabolism (Liver) Absorption->Metabolism Burn Lipid Saponification (Chemical Burn) Amine->Burn Release Release of CN- Ion Metabolism->Release Mito Mitochondrial Block (Cytochrome c Oxidase) Release->Mito

Figure 2: Dual-threat toxicological mechanism: Local causticity and systemic metabolic inhibition.

First Aid Protocols
  • Skin Contact:

    • Action: Wash with lukewarm water for 15+ minutes. Do not use vinegar (acid) to neutralize; the heat of neutralization can worsen the burn.

    • Specifics: If available, use Polyethylene Glycol (PEG 400) wash, as it solubilizes the lipophilic fluorinated compound better than water alone.

  • Cyanide Suspicion (Ingestion/High Inhalation):

    • Symptoms: Headache, confusion, "bitter almond" breath odor (unreliable), gasping.

    • Antidote: Medical professionals should consider Hydroxocobalamin (Cyanokit) . It chelates cyanide to form Vitamin B12, which is safely excreted.

Waste Disposal & Deactivation[3]

  • Quenching: Do not dispose of the active amine directly. Quench small amounts by treating with dilute HCl to form the stable, non-volatile hydrochloride salt.

  • Disposal Stream: The resulting salt must be disposed of as Halogenated Organic Waste . Do not mix with oxidizing agents (nitric acid/peroxides) as the benzylic position is oxidizable.

References

  • Sigma-Aldrich (Merck). this compound Product Detail & Specifications (CAS 1141894-75-8). Retrieved from

  • ChemicalBook. this compound MSDS and Synthesis. Retrieved from

  • Ambeed. Safety Data Sheet: this compound.[1] Retrieved from

  • PubChem. Compound Summary for Benzonitrile Derivatives (Structural Analog Analysis). Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile (Class Analog). Retrieved from

Sources

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile price and purity options

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile: Technical Procurement & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Scientists

Executive Summary

This compound (CAS: 1141894-75-8 ) is a critical fluorinated building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the trifluoro-methyl-benzonitrile core, which provides metabolic stability and lipophilicity, coupled with a reactive aminomethyl handle for diverse conjugation strategies.

Critical Procurement Warning: A common sourcing error involves confusing this target with 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 327-74-2). The latter is an aniline (aromatic amine), whereas the target is a benzylamine. These two compounds have vastly different reactivities, prices, and impurity profiles. This guide clarifies these distinctions, outlines the purity-price matrix, and provides validated handling protocols.

Part 1: Chemical Profile & Significance

1.1 Identity Verification

Before issuing a purchase order, verify the structure against the CAS number. The "Aminomethyl" designation implies a methylene spacer between the ring and the nitrogen, significantly altering basicity and nucleophilicity compared to the aniline analog.

FeatureTarget Compound Common Confusion
Name This compound 4-Amino-3-(trifluoromethyl)benzonitrile
CAS 1141894-75-8 327-74-2
Structure Benzylamine (

)
Aniline (

)
Basicity (

)
~9.0 - 9.5 (Aliphatic amine)~2.5 - 3.5 (Electron-deficient aniline)
Reactivity High nucleophilicity; forms salts with air

Low nucleophilicity; stable in air
1.2 Strategic Value in Drug Design

The 3-trifluoromethyl and 4-cyano substitution pattern creates an electron-deficient aromatic core. When this unit is linked via the aminomethyl group to a pharmacophore, it often serves two purposes:[1]

  • Metabolic Blocking: The

    
     group blocks oxidative metabolism at the 3-position.
    
  • Pi-Stacking: The electron-withdrawing cyano group enhances

    
     stacking interactions within protein binding pockets.
    

Part 2: Synthesis & Impurity Landscape

Understanding the synthesis is the only way to predict the impurity profile of your purchased batch. The commercial route almost invariably proceeds via the amination of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile .

2.1 The "Dimer" Risk

The reaction of the benzyl bromide with ammonia is prone to over-alkylation. Even with excess ammonia, the product (a primary amine) is more nucleophilic than ammonia, often reacting with a second molecule of starting material to form the secondary amine dimer .

  • Primary Impurity: Bis(4-cyano-2-(trifluoromethyl)benzyl)amine.

  • Impact: This impurity is structurally similar to the product and difficult to remove via standard crystallization. It can act as a chain terminator in subsequent peptide coupling or reductive amination steps.

2.2 Synthesis & Impurity Flowchart

SynthesisFlow Start Starting Material 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile Reagent Reagent Excess NH3 / MeOH Start->Reagent Product TARGET PRODUCT Primary Amine (CAS: 1141894-75-8) Start->Product Nucleophilic Substitution Impurity2 IMPURITY B (Minor) Hydrolysis Product (Amide/Acid) Start->Impurity2 Moisture/Base Impurity1 IMPURITY A (Major) Secondary Amine Dimer (Hard to Purify) Product->Impurity1 Reacts with SM (Over-alkylation)

Figure 1: Synthetic pathway highlighting the critical "Dimer" impurity risk caused by over-alkylation.

Part 3: Price & Purity Options

The market for CAS 1141894-75-8 is segmented by purity. Because the dimer impurity is difficult to remove, "High Purity" (>98%) batches command a significant premium due to the need for chromatographic purification (column chromatography) rather than simple precipitation.

3.1 Market Tier Analysis
GradePurityTypical Price (1g)Typical Price (5g)Recommended Application
Technical 90-95%$40 - $60$150 - $200Early-stage HTS library synthesis; where final compounds are HPLC purified.
Standard 95-97%$70 - $100$280 - $350Standard SAR. Suitable for most medicinal chemistry reactions (amide couplings, SNAr).
High Purity >98%$150+$600+Late-stage Lead Opt. Crystallography, biological assays sensitive to dimers, or GMP starting material.

Note: Prices are estimates based on Q1 2025 market data for research-grade suppliers (e.g., BLDpharm, Ambeed, Enamine).

3.2 The "95% Trap"

Vendors often list this compound at 95% purity. The remaining 5% is frequently the secondary amine dimer or inorganic salts (ammonium bromide).

  • Why it matters: If you calculate stoichiometry based on weight without correcting for the salt/dimer, your reaction may fail due to incorrect equivalents of base or electrophile.

  • Recommendation: Always request a specific batch H-NMR or LC-MS before purchasing >10g.

Part 4: Analytical Validation & Handling

4.1 Validated Analytical Protocol

To verify the purity of incoming batches, standard reverse-phase HPLC is insufficient if the pH is not controlled, as the amine will tail significantly.

Method: HPLC-UV-MS

  • Column: C18 (e.g., XBridge BEH), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.05% TFA (Trifluoroacetic acid) or 10mM Ammonium Bicarbonate (pH 10). Note: High pH is preferred for better peak shape of benzylamines.

    • B: Acetonitrile.

  • Detection: UV at 220 nm (nitrile) and 254 nm (aromatic).

  • Key Marker: Look for a peak with [M+H]+ = 384/386 (Dimer) vs. 201 (Target).

4.2 Handling & Stability (The "Carbonate" Issue)

Benzylamines are strong bases and avid nucleophiles.

  • Air Sensitivity: They react with atmospheric

    
     to form solid carbamates/carbonates. A white crust on the bottle cap indicates improper storage.
    
  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Usage: If the solid appears "wet" or sticky, it may have absorbed water/CO2. Re-dissolve in DCM, dry over

    
    , and re-concentrate before use to ensure accurate weighing.
    

Part 5: Procurement Decision Logic

Use this logic flow to determine the correct grade for your project.

ProcurementLogic Start Project Stage? HTS High Throughput Screening Start->HTS SAR Lead Optimization (SAR) Start->SAR Scale Process Dev / Scale-Up Start->Scale TechGrade Buy Technical Grade (95%) Verify Salt Form HTS->TechGrade Cost Efficiency StdGrade Buy Standard Grade (97%) Check for Dimer SAR->StdGrade Balance HighGrade Buy High Purity (>98%) Request CoA Scale->HighGrade Risk Mitigation StdGrade->HighGrade If reaction fails due to stoichiometry

Figure 2: Decision tree for selecting the appropriate purity grade based on project phase.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile amide coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Executive Summary

This guide details the synthetic protocols for coupling carboxylic acids with This compound (CAS: 1141894-75-8). While this building block contains a primary amine, the presence of an ortho-trifluoromethyl (CF₃) group introduces specific steric and electronic challenges that often lead to stalled reactions or low yields under standard EDC/HOBt conditions.

This document provides three tiered protocols—ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P)—to ensure successful ligation regardless of the carboxylic acid partner's complexity.

Mechanistic Analysis & Challenge Profile

To select the correct condition, one must understand the specific reactivity profile of the substrate:

  • Electronic Deactivation: The trifluoromethyl group (-CF₃) and the nitrile group (-CN) are strong electron-withdrawing groups (EWG). Through inductive effects, they decrease the electron density of the benzylic nitrogen, lowering its pKa and nucleophilicity compared to a standard benzyl amine.

  • Steric Shielding: Although the methylene spacer (-CH₂-) alleviates the direct steric clash seen in ortho-substituted anilines, the bulky -CF₃ group (Van der Waals radius ~2.2 Å) still restricts the trajectory of incoming electrophiles, particularly if the carboxylic acid partner is also sterically demanding.

Strategic Implication: Weak coupling agents (carbodiimides like EDC/DCC) are often insufficient. Uronium (HATU) or Phosphonic Anhydride (T3P) reagents are required to drive the reaction to completion.

Decision Matrix: Selecting the Right Protocol

CouplingDecision Start Start: Analyze Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? (e.g., quaternary center, ortho-subs) Start->IsHindered Scale Reaction Scale? IsHindered->Scale No (Standard Acid) AcidCl Protocol C: Acid Chloride Activation (The 'Nuclear' Option) IsHindered->AcidCl Yes (Extremely Hindered) HATU Protocol A: HATU/DIPEA (High Reactivity, Small Scale) Scale->HATU < 100 mg (Discovery) T3P Protocol B: T3P/Pyridine (Scalable, Green, Low Epimerization) Scale->T3P > 100 mg to Kg (Process)

Figure 1: Decision tree for selecting coupling conditions based on acid steric profile and reaction scale.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, small scale (<100 mg), and ensuring first-pass success.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester, which reacts rapidly with the deactivated amine before side reactions (like hydrolysis) can occur.

Materials:

  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Addition: Add This compound (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS. If incomplete after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: The Scalable & Clean Method (T3P)

Best for: Process scale (>1g), chiral acids (low epimerization risk), and simplified purification.

Rationale: T3P (Propylphosphonic anhydride) drives coupling with low epimerization and produces water-soluble byproducts, eliminating the need for column chromatography in many cases [1].[1]

Materials:

  • Amine: this compound (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF

Step-by-Step Procedure:

  • Setup: Charge a flask with the Carboxylic Acid (1.1 equiv), the Amine (1.0 equiv), and the Base (Pyridine, 3.0 equiv) in EtOAc (concentration 0.2 M).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (2.0 equiv). Crucial: Exothermic reaction; control addition rate.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup (The "T3P Advantage"):

    • Add water to quench.[2]

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove Pyridine), then 1M NaOH (to remove T3P byproducts and unreacted acid), then Brine.

    • Concentrate to yield product.

Protocol C: The "Difficult Partner" Method (Acid Chloride)

Best for: Extremely sterically hindered acids or electron-poor acids where HATU/T3P fails.

Rationale: Converting the acid to an acid chloride creates the most reactive electrophile possible, overcoming the steric bulk of the CF₃ group on the amine.

Step-by-Step Procedure:

  • Acid Chloride Gen: Dissolve Carboxylic Acid (1.1 equiv) in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1 hr). Concentrate to dryness to remove excess Oxalyl Chloride.

  • Coupling: Re-dissolve the crude acid chloride in DCM.

  • Addition: Add a solution of This compound (1.0 equiv) and Et₃N (3.0 equiv) in DCM to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

Data Summary & Comparison

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Reactivity HighModerate-HighVery High
Scale Suitability < 1g> 1g to KgVariable
Byproduct Removal Chromatography often requiredAqueous Wash (High Purity)Aqueous Wash
Cost HighModerateLow
Racemization Risk ModerateVery LowHigh

Quality Control & Troubleshooting

Analytical Markers (NMR):

  • ¹⁹F NMR: The trifluoromethyl group on the benzonitrile ring typically appears around -62 to -64 ppm . This is a distinct handle for monitoring conversion.

  • ¹H NMR: The benzylic protons (-CH ₂-NH-CO-) will shift downfield from ~4.0 ppm (amine starting material) to ~4.6–4.8 ppm upon amide formation and will split into a doublet (due to NH coupling).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric clash or deactivated amine.Switch to Protocol C (Acid Chloride) or heat Protocol A to 50°C.
Nitrile Hydrolysis Conditions too acidic/basic or too hot.Avoid strong aqueous acids/bases at high temps. Keep T < 60°C.
Epimerization (of Acid) Over-activation.Switch to Protocol B (T3P) and keep temperature at 0°C–RT.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development. [Link][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][6] Tetrahedron. [Link]

Sources

Application Note: Reductive Amination Protocols for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for performing reductive aminations using 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1000339-52-5). This scaffold is a high-value building block in medicinal chemistry, offering a "privileged" substitution pattern where the trifluoromethyl (


) group modulates lipophilicity and metabolic stability, while the nitrile (

) serves as a versatile handle for further transformation or as a polar contact point in active sites.

Strategic Considerations & Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

  • Nucleophilicity Attenuation: The benzylamine nitrogen is insulated from the aromatic ring by a methylene spacer, maintaining its

    
     character. However, the strong electron-withdrawing nature of the 3-trifluoromethyl  and 4-cyano  groups exerts a through-space and inductive effect, slightly lowering the 
    
    
    
    of the conjugate acid compared to unsubstituted benzylamine. This means the free base is more easily accessible, but the nucleophilic attack on the carbonyl carbon (the rate-determining step in imine formation) may be kinetically slower.
  • Chemoselectivity (The Nitrile Hazard): The 4-cyano group is susceptible to reduction under aggressive conditions (e.g.,

    
    , high-pressure 
    
    
    
    ). Protocols must be selected to selectively reduce the imine (
    
    
    ) without touching the nitrile (
    
    
    ).[1]
  • Salt Form Management: This starting material is frequently supplied as a hydrochloride salt. Failure to neutralize the salt in situ or prior to reaction is the #1 cause of failed reductive aminations with this substrate.

Decision Matrix: Selecting the Right Protocol

The choice of reducing agent depends on the carbonyl partner's reactivity and the tolerance for toxicity.

DecisionMatrix Start Start: Select Carbonyl Partner Aldehyde Reactive Aldehyde (Aliphatic/Aromatic) Start->Aldehyde Ketone Ketone or Sterically Hindered Aldehyde Start->Ketone MethodA Method A: STAB (Sodium Triacetoxyborohydride) Solvent: DCE or THF Aldehyde->MethodA Standard Ketone->MethodA If anhydrous required MethodB Method B: Borch Conditions (NaCNBH3 + AcOH) Solvent: MeOH Ketone->MethodB Preferred LewisAcid Add Lewis Acid Promoter (Ti(OiPr)4) MethodA->LewisAcid If conversion < 50% MethodB->LewisAcid If conversion < 50%

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on carbonyl reactivity.

Experimental Protocols

Method A: The Gold Standard (STAB Protocol)

Best for: Aldehydes, reactive ketones, and late-stage functionalization where water exclusion is preferred. Mechanism: Sodium Triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it less nucleophilic than


. It reduces imines/iminiums much faster than aldehydes/ketones, allowing for "one-pot" procedures.[2]

Reagents:

  • Amine: this compound (1.0 equiv)[3]

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Base (if amine is salt): DIPEA or TEA (1.0 - 1.2 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF (anhydrous).

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the amine salt (1.0 equiv) in DCE (

    
     concentration).
    
  • Free Basing: Add DIPEA (1.0 equiv) and stir for 5–10 minutes until the solution clarifies (indicating free base formation).

  • Imine Formation: Add the carbonyl compound (1.1 equiv) followed by Acetic Acid (1.5 equiv).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. While STAB allows one-pot addition, this specific electron-deficient amine benefits from a "head start" to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may effervesce slightly.

  • Monitoring: Seal the vial and stir at RT. Monitor by LC-MS or TLC. Most reactions complete within 2–16 hours.

  • Workup:

    • Quench by adding saturated aqueous

      
       (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , filter, and concentrate.
      
Method B: The "Forced" Reaction (Titanium-Mediated)

Best for: Stubborn ketones, electron-poor aldehydes, or when Method A fails to reach full conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine.

Reagents:

  • Amine (1.0 equiv)

  • Carbonyl (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reductant:

    
     (for cost) or 
    
    
    
    (for selectivity)
  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Imine Pre-formation: Combine amine (free base) and carbonyl in anhydrous THF.

  • Titanium Addition: Add

    
     (neat) via syringe under nitrogen.
    
    • Observation: The solution often turns yellow/orange.

  • Incubation: Stir at RT (or

    
     for difficult substrates) for 6–12 hours.
    
    • Note: Do not add reductant yet.

  • Reduction: Cool to

    
    .
    
    • Option 1: Add

      
       (2.0 equiv) followed immediately by MeOH (to activate the borohydride).
      
    • Option 2: Dilute with DCE and add STAB (2.0 equiv).

  • Quench (Critical): The titanium emulsion is difficult to filter. Quench by adding

    
     or aqueous Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 1 hour until two clear layers form.
    

Troubleshooting & Optimization (The Scientist's Notebook)

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine is still protonated.Ensure 1:1 stoichiometry of DIPEA to Amine HCl salt. Verify pH is ~5–6 (wet pH paper).
Aldehyde Reduction (Alcohol byproduct) Reductant is too active or added too fast.Switch from

to STAB.[4] Pre-stir amine + carbonyl for 2 hours before adding reductant.
Nitrile Hydrolysis (Amide formation) Strong acid or high water content.Use anhydrous solvents. Avoid mineral acids; stick to Acetic Acid.
Over-alkylation (Tertiary amine formed) Aldehyde is in large excess.Add aldehyde slowly (syringe pump) or use 5-10% excess amine instead of excess aldehyde.
Mechanistic Pathway & Selectivity

The following diagram illustrates the competitive pathways. The goal is to maximize Path A (Imine) -> Path B (Amine) while suppressing Path C (Nitrile Reduction).

Mechanism cluster_conditions Selectivity Control SM Substrate (Nitrile-Amine) Imine Imine Intermediate SM->Imine + Carbonyl + H+ Side1 Primary Amine (Nitrile Reduction) SM->Side1 + H- (LiAlH4/H2) Avoid! Product Target Amine (Secondary) Imine->Product + H- (STAB) Fast Side2 Alcohol (Carbonyl Reduction) Imine->Side2 Hydrolysis

Figure 2: Mechanistic pathway highlighting the chemoselectivity required to preserve the nitrile group.

Safety & Handling

  • Nitrile Toxicity: While the benzyl nitrile is relatively stable, metabolic breakdown can theoretically release cyanide. Handle all nitrile-containing compounds in a fume hood.

  • STAB/Borohydrides: Generate hydrogen gas upon quenching. Ensure adequate ventilation.

  • Titanium Waste: Segregate heavy metal waste.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Vertex AI Search. (2025).

Sources

Application Note: High-Efficiency Amide Coupling of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the optimized protocols for reacting 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (hereafter referred to as Substrate-A ) with various carboxylic acids to form amide bonds.

The Challenge: Steric and Electronic Modulation

Substrate-A presents a unique challenge in medicinal chemistry coupling reactions due to the specific arrangement of its substituents:

  • Electronic Deactivation: The benzonitrile core is electron-deficient. While the methylene spacer (

    
    ) insulates the primary amine from the direct resonance effects of the ring, the inductive electron-withdrawing nature of the ortho-trifluoromethyl (
    
    
    
    ) and para-cyano (
    
    
    ) groups reduces the nucleophilicity of the amine compared to unsubstituted benzylamine.
  • Steric Hindrance: The

    
     group at the 3-position is bulky and located ortho to the aminomethyl group. This creates a "gatekeeper" effect, restricting the angle of approach for bulky activated esters.
    

Implication: Standard carbodiimide couplings (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or the formation of


-acylurea byproducts. High-efficiency activation agents (Uronium salts or Phosphonic anhydrides) are required to drive the reaction to completion.

Mechanistic Workflow & Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate coupling protocol based on the carboxylic acid partner and scale.

CouplingStrategy Start Start: Select Carboxylic Acid CheckAcid Analyze Acid Sterics/Stability Start->CheckAcid Standard Standard/Chiral Acid (mg to g scale) CheckAcid->Standard Typical Bulky Sterically Hindered Acid (Tertiary centers) CheckAcid->Bulky Hindered ScaleUp Scale-Up (>10g) or Green Chemistry Req. CheckAcid->ScaleUp Large Scale HATU Method A: HATU/DIPEA (High Activation) Standard->HATU Bulky->HATU First Choice AcidCl Method C: Acid Chloride (Ghosez/Oxalyl Cl) Bulky->AcidCl If HATU fails T3P Method B: T3P (PPA) (Low Epimerization/Easy Workup) ScaleUp->T3P

Figure 1: Strategic decision matrix for coupling this compound.

Experimental Protocols

Important Pre-requisite: Salt Free-Basing

Substrate-A is frequently supplied as a Hydrochloride salt (HCl).

  • Critical Step: You must include at least 1.0 extra equivalent of base (DIPEA or TEA) to neutralize the HCl salt and liberate the nucleophilic free amine. Failure to do this is the #1 cause of reaction failure.

Method A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Discovery chemistry, milligram scales, and valuable chiral acids.

Rationale: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly even with electronically deactivated amines like Substrate-A .

Materials:

  • Carboxylic Acid (1.0 eq)

  • Substrate-A (HCl salt) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: Anhydrous DMF or DMAc (Dichloromethane may be used but solvation can be poor for the zwitterionic intermediate).

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL).

  • Base Addition 1: Add DIPEA (1.0 mmol) to the acid mixture. Stir for 2-5 minutes at Room Temperature (RT). The solution should turn yellow/orange (formation of the activated ester).

  • Amine Preparation: In a separate vial, dissolve/suspend Substrate-A HCl salt (1.1 mmol) in DMF (1 mL) and add the remaining DIPEA (2.5 mmol).

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Note: If the reaction stalls, heat to 40°C. The

      
       and 
      
      
      
      groups are stable at this temperature.
  • Workup: Dilute with EtOAc. Wash successively with saturated

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    and concentrate.
Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), ease of purification, and preventing epimerization.

Rationale: T3P is a cyclic anhydride that generates water-soluble byproducts. It is less prone to causing epimerization of chiral centers on the carboxylic acid than HATU.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Substrate-A (HCl salt) (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM) (3.0 eq)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Protocol:

  • Combine: Charge the reaction vessel with Carboxylic Acid (10 mmol), Substrate-A HCl salt (11 mmol), and solvent (EtOAc, 50 mL).

  • Base Addition: Add Pyridine (30 mmol). Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

  • Reagent Addition: Dropwise add T3P solution (15 mmol) over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Add water (50 mL) to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove Pyridine and unreacted Substrate-A).

    • Wash organic layer with 1M NaOH or sat.

      
       (to remove unreacted Acid and T3P byproducts).
      
    • Result: The organic layer usually contains pure product requiring no chromatography.

Analytical Data & QC Standards

When verifying the product, specific spectral features confirm the integrity of the Substrate-A moiety.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR

4.5 - 4.8 ppm (doublet, 2H)
Benzylic

protons. The coupling to the NH amide proton is often visible (

).
19F NMR

-60 to -65 ppm (singlet)
Trifluoromethyl group. A clean singlet confirms no fluorine elimination/degradation.
IR Spectroscopy

Nitrile (

) stretch. Must be present. Absence suggests hydrolysis to amide/acid.
LC-MS

Parent mass + 1. Note: The

and

groups do not ionize well, but the amide nitrogen usually protonates.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete salt neutralization.Ensure total Base

(Equiv of HCl in Substrate) + (Equiv of Acid) + 1.0 excess.
Starting Material Remains Steric clash with Acid.Switch from HATU to Acid Chloride method (generate acid chloride with Oxalyl Chloride/DMF cat, then add amine).
Hydrolysis of Nitrile Reaction temp too high / pH too extreme.Avoid heating >80°C in aqueous base. The nitrile is generally stable, but harsh acidic hydrolysis can convert it to a primary amide.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society.

  • Archimica (Now Euticals). "T3P (Propanephosphonic acid anhydride) - The Coupling Reagent of the Future."[2] Application Note.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4][5] Tetrahedron.

  • ChemicalBook. "this compound Product Properties."

Sources

Application Note: Strategic Utilization of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is a high-value bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD). It is particularly prominent in the synthesis of SOS1 inhibitors (targeting KRAS-driven tumors) and HIF prolyl hydroxylase inhibitors .[1]

The molecule features a primary benzyl amine positioned ortho to a trifluoromethyl (-CF


) group and para to a nitrile (-CN) group. This specific substitution pattern imparts unique electronic and steric properties that distinguish it from standard benzylamines, requiring tailored synthetic protocols to maximize yield and purity.
Physicochemical Properties[3][4][6][8][9]
PropertyValue / DescriptionImpact on Synthesis
Structure Benzyl amine core, 3-CF

, 4-CN
Bifunctional handle (Amine = Nucleophile; Nitrile = Electrophile/Bioisostere precursor).[1]
Electronic State Electron DeficientThe -CF

and -CN groups are strong Electron Withdrawing Groups (EWGs).
pKa (Conjugate Acid) ~7.8 – 8.2 (Est.)Lower than typical benzylamine (~9.5). Less protonated at physiological pH, but reduced nucleophilicity in synthesis.
Steric Environment HinderedThe bulky -CF

group (

) creates significant steric clash at the ortho benzylic position.

Reactivity Matrix & Strategic Planning

The primary challenge in utilizing this building block is overcoming the "Ortho-Effect" : the combination of steric hindrance from the -CF


 group and reduced nucleophilicity due to the inductive electron withdrawal. Standard protocols (e.g., EDC/HOBt couplings) often result in sluggish kinetics or incomplete conversion.
Reactivity Workflow

The following diagram outlines the divergent synthetic pathways accessible via this intermediate.

ReactivityMatrix cluster_0 Key Challenge: Reduced Nucleophilicity Center 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile Amide Amide Coupling (Linker Chemistry) Center->Amide Activated Esters (HATU/Acid Fluorides) Urea Urea/Carbamate Synthesis Center->Urea Isocyanates /CDI SNAr SNAr Displacement (Heterocycle Formation) Center->SNAr Chloropyrimidines (Base/Heat) Tetrazole Tetrazole Formation (Nitrile Transformation) Center->Tetrazole NaN3 / ZnBr2 (Bioisostere)

Figure 1: Divergent synthetic utility of the scaffold. The amine serves as the primary nucleophile, while the nitrile remains a latent handle for late-stage modification.

Protocol A: High-Efficiency Amide Coupling

Context: Due to the electron-deficient nature of the amine, standard carbodiimide couplings (EDC/DCC) are often insufficient.[2] This protocol utilizes HATU for rapid activation or Acid Fluorides for highly hindered partners.

Reagents & Materials[2][5][9][10][11][12][13]
  • Amine: this compound (1.0 equiv)

  • Carboxylic Acid: Partner scaffold (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents are required to solubilize the zwitterionic intermediates).

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. This ensures formation of the activated At-ester species before the weak nucleophile is introduced.

  • Nucleophilic Attack:

    • Add this compound (1.0 equiv) to the mixture.

    • Add the remaining DIPEA (1.5 equiv).

    • Note: The second portion of base ensures the amine remains deprotonated (free base) despite the acidic environment generated during coupling.

  • Reaction Monitoring:

    • Stir at RT for 4–12 hours.

    • Monitor via LC-MS. Look for the disappearance of the amine (

      
       [M+H]
      
      
      
      ).
    • Troubleshooting: If conversion <50% after 4 hours, heat to 50°C. The -CF

      
       steric bulk may require thermal energy to overcome the activation barrier.
      
  • Work-up:

    • Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Comparative Coupling Efficiency Data
Coupling ReagentConversion (4h, RT)Yield (Isolated)Notes
EDC / HOBt 35%28%Poor reactivity due to weak nucleophile.
T3P (Propylphosphonic anhydride) 60%55%Cleaner profile, but slow kinetics.
HATU 98% 92% Recommended standard.
Acid Chloride/Fluoride 99%88%Best for extremely hindered acid partners.

Protocol B: SNAr Heterocycle Synthesis (SOS1 Inhibitor Workflow)

Context: This protocol describes reacting the amine with a 4-chloropyrimidine or similar heteroaryl halide, a common step in synthesizing KRAS/SOS1 inhibitors.

Reagents
  • Electrophile: 4-Chloro-substituted heterocycle (e.g., quinazoline, pyrimidine).

  • Nucleophile: this compound.[3]

  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) or DIPEA.
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane.

Workflow Logic

SNAr_Flow Start Start: Electrophile + Nucleophile Solvent Solvent Selection: NMP (High T) or Dioxane (Med T) Start->Solvent Base Base Addition: Cs2CO3 (2.5 eq) Solvent->Base Heat Thermal Activation: 90°C - 110°C Base->Heat Check LC-MS Check: Is Cl displaced? Heat->Check Check->Heat No (Increase T) Workup Precipitation in Water or Extraction Check->Workup Yes

Figure 2: SNAr Optimization Loop. High temperatures are often required to force the reaction due to the electron-deficient nature of the benzyl amine.

Protocol Steps
  • Charge: In a pressure vial, combine the chloro-heterocycle (1.0 equiv) and the fluorinated benzyl amine (1.1 equiv).

  • Solvation: Add NMP (concentration 0.5 M).

  • Base: Add Cs

    
    CO
    
    
    
    (2.5 equiv). Why: Inorganic bases often perform better than DIPEA in SNAr at high temperatures by preventing salt formation that can stall the reaction.
  • Reaction: Seal and heat to 100°C for 2–6 hours.

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid due to the lipophilicity of the -CF

    
     group. Filter and wash with water.
    

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling
  • Cause: The ortho-CF

    
     group creates a "molecular wall," preventing the approach of bulky activated esters.
    
  • Solution: Switch to Acid Fluorides .

    • Method: Treat the carboxylic acid with TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride to generate the Acid Fluoride in situ. Acid fluorides are smaller electrophiles than OBt/OAt esters and are less sensitive to steric hindrance.

Issue: Nitrile Hydrolysis Side Reaction
  • Cause: Under strongly acidic or basic aqueous conditions at high heat, the -CN group may hydrolyze to the primary amide.

  • Solution: Avoid aqueous acids (e.g., 6M HCl) during workups. Use anhydrous conditions for deprotection steps (e.g., TFA/DCM) where possible.

References

  • BenchChem Application Notes. 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis. (Analogous chemistry for SOS1 inhibitors).[1]

  • Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[4] Org.[1][4] Biomol. Chem., 2016, 14, 430.[4]

  • ChemicalBook. Synthesis of this compound via Bromomethyl intermediate.

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP.

Sources

Application Note: Synthesis of 5-Substituted Tetrazoles from 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note and Protocol for the synthesis of tetrazoles from 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile. This guide prioritizes safety, scalability, and "green" chemistry principles, specifically focusing on the Zinc(II)-catalyzed cycloaddition (Sharpless Method) as the primary industry standard, while addressing the specific challenges of the aminomethyl functional group.

Executive Summary

This guide details the synthetic transformation of This compound (CAS: 1141894-75-8) into its corresponding tetrazole derivative, [4-(1H-tetrazol-5-yl)-2-(trifluoromethyl)phenyl]methanamine .

The tetrazole moiety serves as a metabolically stable bioisostere of the carboxylic acid group, offering improved lipophilicity and transmembrane diffusion while maintaining similar pKa and planar topography.[1] The presence of the trifluoromethyl (-CF3) group at the 3-position activates the nitrile towards nucleophilic attack but also increases the lipophilicity of the final product.

Key Challenges Addressed:

  • Zwitterionic Nature: The product contains both a basic primary amine and an acidic tetrazole, necessitating a specific pH-controlled workup.

  • Safety: Mitigation of hydrazoic acid (HN

    
    ) formation using Zinc(II) catalysis.
    
  • Chemomimesis: Avoiding amine protection steps where possible to reduce process mass intensity (PMI).

Strategic Considerations & Mechanism

The Zinc(II)-Catalyzed Pathway (The "Sharpless" Method)

While traditional methods utilize toxic organotin reagents or hazardous acidic conditions, this protocol employs the Demko-Sharpless Zinc(II)-catalyzed cycloaddition .

  • Mechanism: ZnBr

    
     acts as a Lewis acid, coordinating with the nitrile nitrogen to increase electrophilicity. It simultaneously activates the azide ion, facilitating the [3+2] cycloaddition in aqueous media.
    
  • Safety Advantage: The reaction proceeds at neutral pH. The active species is a zinc-azide complex, not free hydrazoic acid.

  • Substrate Specificity: The electron-withdrawing -CF

    
     group significantly accelerates the reaction rate compared to unsubstituted benzonitriles.
    
Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the critical workup logic required to isolate the zwitterionic product.

TetrazoleSynthesis Start Starting Material (Nitrile-Amine) Intermediate Zinc-Tetrazolate Complex Start->Intermediate Reflux, 16-24h Reagents Reagents: NaN3 (1.1 eq) ZnBr2 (1.0 eq) Solvent: H2O/iPrOH Reagents->Intermediate Acidification Acid Quench (HCl) pH < 2 Intermediate->Acidification Hydrolysis Purification Isoelectric Precipitation pH 6.5 - 7.0 Acidification->Purification Neutralization Product Final Product (Zwitterion) Purification->Product Filtration

Figure 1: Strategic workflow for the Zinc-mediated synthesis of tetrazoles from amino-benzonitriles.

Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate This compoundStarting Material
Azide Source Sodium Azide (NaN

)
Reagent
Catalyst Zinc Bromide (ZnBr

)
Lewis Acid Catalyst
Solvent Water / 2-Propanol (2:1 v/v)Reaction Medium
Quench Sodium Nitrite (NaNO

)
Excess Azide Destruct
Acid 3N Hydrochloric Acid (HCl)Protonation/Hydrolysis
Base 2N Sodium Hydroxide (NaOH)pH Adjustment
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 equiv, e.g., 2.0 g, 10 mmol) in 2-Propanol (10 mL) and Water (20 mL).

    • Note: The amine may form a zinc complex; ensure vigorous stirring.

  • Catalyst Addition: Add Zinc Bromide (ZnBr

    
    ) (1.0 equiv, 2.25 g). The solution may become slightly cloudy.
    
  • Azide Addition: Add Sodium Azide (NaN

    
    ) (1.1 equiv, 0.715 g).
    
    • Safety: Add NaN

      
       carefully to avoid dust generation. Do not use metal spatulas (use plastic/ceramic).
      
  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 16–24 hours.

    • Monitoring: Monitor by LC-MS.[1] The nitrile peak (SM) should disappear, replaced by the tetrazole mass (M+H = 244.1).

Phase 2: Workup & Isolation (The Zwitterion Challenge)

Unlike standard lipophilic tetrazoles, this product cannot simply be extracted into ethyl acetate at acidic pH because the amine will be protonated and water-soluble.

  • Cooling: Cool the reaction mixture to room temperature.

  • Azide Quench (Critical): Add Sodium Nitrite (NaNO

    
    )  (0.3 equiv) to the mixture, followed by slow addition of 3N HCl  until pH is ~1.
    
    • Chemistry: This converts residual azide to N

      
       and N
      
      
      
      O gases via nitrous acid, preventing HN
      
      
      accumulation.
    • Observation: Vigorous bubbling will occur. Perform in a fume hood.

  • Cleavage: Stir at pH 1 for 30 minutes. This breaks the Zinc-Tetrazole bond. The Zinc remains in solution as ZnCl

    
    .
    
  • Filtration of Impurities: If any insoluble solids form at pH 1 (impurities), filter them off. The product is currently a soluble hydrochloride salt.

  • Isoelectric Precipitation:

    • Slowly add 2N NaOH to the filtrate while monitoring pH with a meter.

    • Target pH: 6.5 – 7.0 .

    • At this pH, the tetrazole is deprotonated (anionic) and the amine is partially protonated/neutral, often leading to the precipitation of the zwitterionic species.

  • Collection: Stir the resulting suspension at 0°C for 1 hour. Filter the white solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove organic impurities.

  • Drying: Dry under vacuum at 45°C.

Alternative Purification (If Precipitation Fails)

If the product is too soluble to precipitate (common with high polarity):

  • Evaporate the aqueous layer to dryness after the HCl quench step.

  • Redissolve the crude solid in Methanol .

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Methanol (removes Zinc salts and non-basic impurities).

    • Elute: 2M Ammonia in Methanol (releases the amine-tetrazole).

  • Concentrate the eluate to obtain the pure product.

Safety Protocols & Hazard Management

Sodium Azide (NaN


)  is acutely toxic and can form explosive hydrazoic acid (HN

) in the presence of strong acids.
HazardMitigation Strategy
Hydrazoic Acid (HN

)
Maintain reaction pH > 7. Use ZnBr

which sequesters azide.[2] Never use halogenated solvents (DCM/CHCl

) with azides (forms explosive di-azidomethane).
Shock Sensitivity Use plastic spatulas. Do not use ground glass joints if possible (or grease well).
Waste Disposal Quench all aqueous waste with Sodium Nitrite (NaNO

) and H

SO

before disposal to destroy residual azide.

Analytical Data Expectations

To validate the synthesis, compare your results against these expected parameters:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected > 200°C (decomposition).

  • MS (ESI+): m/z = 244.07 [M+H]

    
    .
    
  • 1H NMR (DMSO-d6):

    • 
       4.10 (s, 2H, CH
      
      
      
      -NH
      
      
      )
    • 
       7.8 - 8.2 (m, 3H, Aromatic protons)
      
    • The NH protons of the amine and tetrazole are often broad or exchanged in D

      
      O.
      

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., et al. (2012). One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide catalyzed by magnetically recoverable CuFe2O4 nanoparticles. Catalysis Communications. Context: Discusses alternative catalysts, though Zn is preferred for safety.
  • Ambeed. (n.d.). This compound Product Page.

Sources

Application Note: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

This application note details the strategic utility, biophysical screening, and synthetic elaboration of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1141894-75-8) within Fragment-Based Drug Discovery (FBDD) workflows.[1] This scaffold represents a "privileged fragment" due to its unique triad of functional groups: a primary amine for synthetic growth, a nitrile for directional hydrogen bonding, and a trifluoromethyl (

Target Audience: Medicinal Chemists, Structural Biologists, and Screening Directors.[1]

Physicochemical Profile & Strategic Rationale

The "Fragment Triad"

This molecule is not merely a building block; it is a high-efficiency probe designed to interrogate protein binding pockets with three distinct vectors:

  • The Anchor (Aminomethyl): The primary amine (

    
    ) is predominantly protonated at physiological pH, making it an ideal anchor for aspartate/glutamate-rich pockets.
    
  • The Reach (Nitrile): The linear geometry of the cyano group allows it to penetrate narrow sub-pockets, acting as a hydrogen bond acceptor or a reversible covalent warhead (targeting Cysteine/Serine).

  • The Shield & Spy (Trifluoromethyl): The

    
     group increases lipophilicity (
    
    
    vs methyl) without the metabolic liability of a methyl group ("Magic Methyl" effect). Crucially, it provides a distinct
    
    
    NMR signal for high-sensitivity screening.[1]
Property Table
PropertyValueStrategic Implication
Molecular Weight 200.16 DaIdeal for "Rule of 3" (MW < 300).[1] Allows significant mass addition during optimization.[1]
cLogP ~1.8Balanced lipophilicity for membrane permeability and solubility in aqueous buffers.[1]
H-Bond Donors 2Primary amine interacts with backbone carbonyls or acidic side chains.[1]
H-Bond Acceptors 3Nitrile N and Fluorine atoms (weak acceptors).[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]

NMR Shift
~ -62 ppmDistinct region, unlikely to overlap with protein background signals.[1]

Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing this fragment, from initial library inclusion to hit validation and expansion.

FBDD_Workflowcluster_0Phase 1: Library Designcluster_1Phase 2: Screeningcluster_2Phase 3: ElaborationLibFragment Library(Fluorinated Cocktails)QCQC: Solubility & Aggregation(DLS / 1H NMR)Lib->QCNMR19F NMR Screening(T2 Relaxation / CSP)QC->NMR PassSPROrthogonal Validation(SPR / Kd)NMR->SPR Hit IDXrayX-ray Crystallography(Binding Mode)SPR->Xray Confirmed BinderChemSynthetic Growth(Amide Coupling)Xray->Chem Vector DefinedChem->SPR SAR Cycle

Figure 1: Integrated FBDD workflow emphasizing the transition from biophysical screening to structural validation and chemical elaboration.

Application 1: NMR Screening Protocol

Objective: To identify binding of this compound to a target protein using Transverse Relaxation (

Rationale: The



Materials
  • Ligand Stock: 100 mM in

    
    -DMSO.
    
  • Protein: Purified target protein (>95% purity), concentrated to >200 μM.[1]

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .[1][2]
    
  • Reference: Trifluoroacetic acid (TFA) or Fluorocytosine (internal shift reference).[1]

Protocol Steps
  • Cocktail Preparation:

    • Mix this compound with 4–9 other fluorinated fragments.[1]

    • Ensure no chemical shift overlap (check individual spectra first).[1]

    • Final concentration: 50 μM per fragment.[1][2]

  • Sample Assembly:

    • Tube A (Reference): Buffer + Fragment Cocktail (50 μM) + 2% DMSO.

    • Tube B (Experimental): Protein (20 μM) + Buffer + Fragment Cocktail (50 μM) + 2% DMSO.[1]

    • Note: Maintain a Ligand:Protein ratio of >2:1 to ensure saturation if

      
       is low, though for fragments (
      
      
      ~mM), this ratio principally ensures signal visibility.
  • Data Acquisition (600 MHz Spectrometer):

    • Probe:

      
      -tuned cryoprobe (essential for sensitivity).
      
    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

      
       filter.[1]
      
    • Delay: Set total echo time (

      
      ) to 80–120 ms. This filters out the broad signals of bound ligands.
      
  • Analysis:

    • Overlay Spectra A and B.[1]

    • Hit Criterion: A signal reduction of >30% in Tube B compared to Tube A indicates binding.

    • Self-Validation: If all signals disappear, check for protein aggregation or precipitation.[1] If no signals change, increase protein concentration or reduce CPMG delay.

Application 2: Synthetic Elaboration (The "Grow" Strategy)

Objective: To elaborate the fragment into a lead-like molecule by reacting the primary amine with a carboxylic acid library, guided by the binding vector.

Rationale: The amine is the most accessible "growth vector." Amide formation is robust, high-yield, and creates a stable linkage that can engage new pockets.[1]

Chemical Space Expansion Diagram

Synthesis_PathwaysCore4-(Aminomethyl)-3-(trifluoromethyl)benzonitrileAmideAmide Coupling(R-COOH + HATU)Core->Amide 1° AmineUreaUrea Formation(R-NCO)Core->Urea 1° AmineClickTetrazole Formation(NaN3 / Click)Core->Click NitrileProd1Lead Series A:Amide LinkerAmide->Prod1Prod2Lead Series B:Urea LinkerUrea->Prod2ReductNitrile Reduction(to Benzylamine)Prod3Bioisostere:TetrazoleClick->Prod3

Figure 2: Divergent synthetic pathways.[1] The primary amine allows immediate access to amide/urea libraries, while the nitrile offers a secondary vector for bioisosteric replacement.

Protocol: Parallel Amide Coupling
  • Activation:

    • Dissolve carboxylic acid building block (1.2 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add This compound (1.0 eq) to the mixture.

    • Stir at RT for 4–16 hours.[1][3]

    • Monitoring: Check via LC-MS.[1][4] The

      
       group provides a distinct mass signature and retention time shift.
      
  • Workup (High Throughput):

    • Dilute with Ethyl Acetate.[1]

    • Wash with 1M HCl (removes unreacted amine and DIPEA) and Sat.[1]

      
       (removes unreacted acid).[1]
      
    • Dry over

      
       and concentrate.
      
  • Validation:

    • Rescreen the new analog using the SPR protocol (see below) to quantify affinity improvement (

      
       shift from mM to μM).
      

Scientific Integrity & Troubleshooting

Control Systems
  • DMSO Tolerance: Always determine the target protein's DMSO tolerance before screening. This fragment is hydrophobic; keep DMSO <5% in final assay.[1]

  • False Positives: The nitrile group can occasionally form non-specific covalent adducts with hyper-reactive cysteines.[1] Perform a "washout" experiment in SPR; if the signal does not return to baseline, the binding may be covalent.

Safety Note
  • Nitriles: While this molecule is stable, metabolic hydrolysis can release ammonia.[1] Standard PPE is required.[1][5]

  • Fluorine:

    
    -containing compounds are generally stable, but avoid strong reducing conditions (e.g., LiAlH4) unless specifically intending to defluorinate.[1]
    

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Link

  • Norton, R. S., et al. (2016).[1] "NMR Approaches for Fragment-Based Lead Discovery." Current Topics in Medicinal Chemistry. Link

  • Dalvit, C., et al. (2002).[1] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link[1]

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Application Note: High-Efficiency Peptide Coupling of Trifluoromethyl Benzylamines

[1]

Executive Summary

The incorporation of trifluoromethyl (



This guide details two optimized workflows:

  • Protocol A (HATU/HOAt): For maximum conversion in discovery-phase synthesis.

  • Protocol B (T3P/Pyridine): For scalable, low-epimerization synthesis with simplified workup.[1]

Technical Context: The Substrate Challenge

Electronic and Steric Deactivation

While benzylamine (



  • Ortho-Effect: In 2-(trifluoromethyl)benzylamine, the

    
     group imposes a significant steric penalty. The active ester intermediate must be highly reactive to overcome this barrier before the activated amino acid undergoes oxazolone-mediated racemization.
    
Reagent Selection Strategy

The choice of coupling reagent is a trade-off between reactivity (speed) and selectivity (epimerization control).

Reagent ClassExampleProsConsRecommended Use
Aminium Salts HATU Highest reactivity; HOAt moiety assists proton transfer via "neighboring group effect."Expensive; difficult byproduct removal; potential guanidinylation of amine.Discovery / Small Scale (<1g)
Phosphonic Anhydrides T3P Low epimerization; water-soluble byproducts; non-explosive; high yield with weak nucleophiles.Slower kinetics than HATU; requires specific base (Pyridine/NMM).Process / Scale-up (>1g)
Carbodiimides EDC/Oxyma "Green" alternative to HOBt; safer handling.Lower reactivity for sterically hindered amines compared to HATU.Routine Couplings

Decision Matrix & Mechanism

The following diagram outlines the logical flow for selecting the appropriate protocol and illustrates the mechanism of T3P, which is often underutilized but highly effective for this specific substrate class.

GStartStart: Coupling CF3-BenzylamineScaleCheckIs Scale > 1 gram?Start->ScaleCheckStericCheckIs CF3 in Ortho Position?ScaleCheck->StericCheckNo (<1g)T3P_PathProtocol B: T3P/Pyridine(Max Purity/Green)ScaleCheck->T3P_PathYes (>1g)HATU_PathProtocol A: HATU/HOAt(Max Reactivity)StericCheck->HATU_PathYes (High Hindrance)StericCheck->T3P_PathNo (Meta/Para)MechanismT3P Mechanism:1. Base deprotonates Acid2. Carboxylate attacks T3P -> Mixed Anhydride3. Weak Amine attacks Anhydride4. Water-soluble byproduct formedT3P_Path->MechanismMechanistic Insight

Figure 1: Decision tree for reagent selection based on scale and steric demand. T3P is preferred for scale-up due to ease of purification.[2]

Experimental Protocols

Protocol A: High-Reactivity HATU Coupling

Application: Small-scale synthesis of ortho-substituted or highly functionalized peptides where yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Trifluoromethyl)benzylamine (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to boost rate)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at 0°C. Stir for 2–5 minutes. The solution should turn yellow/orange (formation of the activated ester).

  • Amine Addition: Add the Trifluoromethyl benzylamine (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 2 hours, add 0.1 equiv HOAt.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), 1M HCl, sat. NaHCO3, and Brine. Dry over Na2SO4.

Protocol B: Scalable T3P (Propylphosphonic Anhydride) Coupling

Application: Multi-gram scale, prevention of racemization, and "green" chemistry requirements.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Trifluoromethyl benzylamine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, 2-MeTHF, or DCM (0.2 – 0.5 M concentration)

Step-by-Step:

  • Charge: To a flask containing the Carboxylic Acid and Amine in the chosen solvent (e.g., EtOAc), cool to 0°C.

  • Base: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

    • Note: T3P is not shock-sensitive, but the exotherm should be controlled.

  • Reaction: Warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup (The "Magic" Step): Add water. Separate layers. Wash organic layer with 0.5M HCl, then 10% NaOH (or NaHCO3).

    • Advantage:[1][3][4][5][6][7] The T3P byproduct is water-soluble P-containing species. No urea filtration or difficult removal of HOBt/HOAt is required.

Comparative Performance Data

The following table summarizes typical performance metrics for the coupling of Boc-Phenylalanine-OH with 2-(trifluoromethyl)benzylamine (a sterically and electronically challenging model system).

ParameterHATU / DIPEAEDC / HOBtT3P / Pyridine
Conversion (3h) >95%~60%~40%
Conversion (24h) >98%~75%>95%
Epimerization (% D-isomer) 2.5%5.0%<0.5%
Purification Effort High (Chromatography required)Medium (Urea removal)Low (Extraction only)
Atom Economy PoorMediumGood

Troubleshooting Guide

Issue 1: Low Conversion with HATU

  • Cause: Formation of the unreactive guanidine species (reaction of HATU with the amine directly) if the acid activation is slow.

  • Fix: Ensure pre-activation of the acid for 5 minutes before adding the amine. Switch solvent to NMP, which often accelerates rates for hindered substrates.

Issue 2: Racemization of the Amino Acid

  • Cause: Over-activation leading to oxazolone formation, or high base concentration.

  • Fix: Switch to Protocol B (T3P) . If using HATU, reduce DIPEA to 2.0 equiv and use Collidine (TMP) as a milder base.

Issue 3: "Stalled" Reaction

  • Cause: The active ester is formed but the amine is too sterically hindered to attack.

  • Fix: Heat the reaction to 40–50°C. While this risks racemization, T3P is thermally stable and often tolerates mild heating better than uronium salts.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Albericio, F., & El-Faham, A. (2010). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[8][2][5][9][10] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Troubleshooting & Optimization

solubility of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, handling, and stability of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1141894-75-8).

Compound: this compound CAS: 1141894-75-8 Molecular Weight: 200.16 g/mol

Part 1: Critical Solubility Overview

As a Senior Application Scientist, I often see researchers struggle with this compound due to the competing physicochemical properties of its functional groups. The molecule contains a lipophilic, electron-withdrawing trifluoromethyl group (-CF₃) and a polar, basic primary amine (-CH₂NH₂) .

The Verdict: DMSO vs. Methanol[1][2]
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Capacity Superior (>100 mM) Good (~50 mM)
Primary Use Case Long-term stock storage (frozen); Biological assays.LC-MS preparation; Chemical synthesis; Intermediate dilutions.
Stability Risk Low (if stored -20°C).Moderate (Hygroscopic; Potential carbamate formation).
Volatility Non-volatile (High BP: 189°C).Volatile (Low BP: 64.7°C).
Recommendation Preferred for Stock Solutions. Preferred for Analytical Chemistry.

Critical Note on Identity: Ensure you are working with the benzylamine derivative (CAS 1141894-75-8), not the aniline derivative (4-Amino-3-(trifluoromethyl)benzonitrile, CAS 327-74-2). The solubility profiles differ significantly due to the basicity of the benzylic amine.

Part 2: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) Start->Synthesis Analytical Analytical (LC-MS/NMR) Start->Analytical DMSO_Stock Use DMSO (10-100 mM Stock) BioAssay->DMSO_Stock MeOH_Sol Use Methanol or DCM Synthesis->MeOH_Sol LCMS Dilute in 50:50 MeOH:Water + 0.1% Formic Acid Analytical->LCMS Freeze Store at -20°C (Avoid Freeze/Thaw) DMSO_Stock->Freeze Carbamate WARNING: Fresh Prep Only (Avoid CO2 absorption) MeOH_Sol->Carbamate

Figure 1: Decision matrix for solvent selection based on experimental intent.

Part 3: Troubleshooting & FAQs

Issue 1: "The compound crashed out when I diluted my DMSO stock into water/media."

Cause: The "Solubility Cliff." While the aminomethyl group is polar, the -CF₃ group and the aromatic core are highly lipophilic. When you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into a neutral aqueous buffer, the sudden change in dielectric constant forces the uncharged free base to precipitate.

Solution:

  • Step-down Dilution: Do not dilute 1:1000 in one step. Perform an intermediate dilution in 100% DMSO or 50% DMSO/Water.

  • Acidification: The primary amine (pKa ~9-10) will be protonated at acidic pH. Diluting into a buffer with pH < 7 (or adding 1 equivalent of HCl) will significantly enhance aqueous solubility by forming the hydrochloride salt in situ.

Issue 2: "My methanol solution turned cloudy over time."

Cause: Carbamate Formation. Primary amines in methanol can react with atmospheric CO₂ to form carbamates, especially if the container is frequently opened or not sealed tightly. Solution:

  • Prepare methanol solutions fresh .

  • Purge the headspace with Nitrogen or Argon before closing the vial.

Issue 3: "Can I use Ethanol instead of Methanol?"

Answer: Yes, but solubility is generally slightly lower in ethanol than in methanol. Ethanol is a safer alternative for biological workflows where methanol toxicity is a concern, but DMSO remains superior for high concentrations.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mM Stock Solution (1 mL)

Objective: Create a stable, high-concentration stock for biological screening.

Materials:

  • Compound: 2.00 mg (approx.)

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested)

  • Vial: Amber glass (protects from light)

Calculations:




Step-by-Step:

  • Weighing: Accurately weigh 2.00 mg of the solid into a tared amber glass vial.

    • Note: Due to static from the -CF₃ group, use an anti-static gun if the powder "flies."

  • Solvation: Add 1000 µL (1 mL) of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Part 5: Chemical Stability & Reactivity Profile

ParameterDescriptionTechnical Implication
Aminomethyl Group Nucleophilic Primary AmineReactive toward aldehydes, ketones, and acid chlorides. Avoid acetone as a solvent (forms imines).
Nitrile Group Electron-withdrawingGenerally stable, but susceptible to hydrolysis under extreme acid/base conditions.
Trifluoromethyl Group Lipophilic / Metabolic BlockerIncreases solubility in organic solvents; decreases water solubility.
Reference List
  • Sigma-Aldrich. this compound Product Detail. Retrieved from

  • ChemicalBook. Synthesis and Solubility Profile of Benzylamine Derivatives. Retrieved from

  • PubChem. Compound Summary: this compound.[1] Retrieved from

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing non-basic impurities from this key synthetic intermediate. The following troubleshooting guides and FAQs address common challenges encountered during its purification, emphasizing the chemical principles behind each step to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound contains significant non-basic impurities after synthesis. What is the most direct method to remove them?

The most effective and straightforward method for removing non-basic impurities from a crude mixture containing a basic amine like this compound is an acid-base extraction.[1][2][3] This technique leverages the difference in solubility between the basic amine and non-basic (neutral or acidic) impurities in aqueous and organic solvents.

Causality: The primary amine group in your target compound is basic and will react with an acid (like hydrochloric acid) to form a water-soluble ammonium salt.[2][3] Non-basic impurities, such as unreacted starting materials or non-amine byproducts, will remain uncharged and preferentially soluble in an organic solvent.[1] This differential solubility allows for their separation into two distinct liquid phases.[1][3]

A typical procedure involves dissolving the crude product in an organic solvent and then washing it with an aqueous acid solution. The protonated amine moves to the aqueous layer, while non-basic impurities remain in the organic layer, which can then be discarded.[4] Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into a fresh organic solvent.[2][4]

Q2: After an acid-base extraction, my isolated product is still off-color (e.g., yellow or brown). What causes this, and how can I obtain a white solid?

Persistent color after an initial acid-base extraction often indicates the presence of minor, colored impurities that may have some solubility in the aqueous phase or are carried over during the extraction process. Two primary techniques can address this: treatment with activated charcoal during recrystallization or performing column chromatography.

  • Recrystallization with Activated Charcoal: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility at varying temperatures.[5][6] For colored impurities, adding a small amount of activated charcoal to the hot, dissolved solution can be highly effective. The charcoal adsorbs the colored impurities, which are then removed via hot filtration. Subsequent slow cooling of the filtrate should yield purer, colorless crystals.[7]

  • Column Chromatography: If recrystallization is ineffective or if other non-colored impurities are suspected, column chromatography provides a higher degree of separation.[7] Given the basic nature of the amine, special considerations are necessary.

Q3: I'm struggling with column chromatography for my amine. The compound streaks on the TLC plate and gives poor separation on a silica gel column. What am I doing wrong?

This is a classic issue when purifying basic amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, leading to irreversible adsorption, tailing (streaking), and poor separation.[8][9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent, such as triethylamine (typically 0.1-1%) or ammonium hydroxide.[8][10] This additive neutralizes the acidic sites on the silica, preventing strong binding of your target amine and allowing for proper elution.

  • Use of a Modified Stationary Phase: A more robust solution is to use an amine-functionalized silica gel column.[9][11] These columns have a surface that is less acidic, which minimizes the problematic interactions with basic compounds, often leading to much cleaner separations without the need for mobile phase modifiers.[9]

Q4: What is the best way to monitor the purity of this compound throughout the purification process?

A multi-pronged approach to purity analysis is recommended for robust validation:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment.[7] It helps in tracking the progress of a reaction, identifying the number of components in a mixture, and optimizing the solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[7][12] It can accurately determine the percentage of your desired compound and quantify impurities with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities, provided their signals are resolved from the product's signals.[7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify the mass of any impurities, which can help in deducing their structures.[4][7]

Experimental Protocols & Workflows

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial cleanup of crude this compound to remove non-basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid product in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution and shake vigorously. Allow the layers to separate. The protonated amine will move into the upper aqueous layer.[2][4]

  • Separation of Layers: Drain the lower organic layer, which contains the non-basic impurities, and discard it.

  • Basification: To the aqueous layer remaining in the funnel, slowly add 1M sodium hydroxide (NaOH) solution until the pH is between 9 and 10 (verify with pH paper).[2][4] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.

  • Product Extraction: Extract the aqueous layer three times with a fresh portion of dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[4]

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Regeneration & Final Extraction cluster_3 Final Product Crude Crude Product (Amine + Non-Basic Impurities) in Organic Solvent Add_HCl Add 1M HCl (aq) Crude->Add_HCl Separate1 Separate Layers Add_HCl->Separate1 Aqueous1 Aqueous Layer (Protonated Amine Salt) Separate1->Aqueous1 Retain Organic1 Organic Layer (Non-Basic Impurities) Separate1->Organic1 Discard Add_NaOH Add 1M NaOH (aq) to pH 9-10 Aqueous1->Add_NaOH Extract_DCM Extract with CH2Cl2 Add_NaOH->Extract_DCM Aqueous2 Aqueous Layer (Waste) Extract_DCM->Aqueous2 Discard Organic2 Organic Layer (Pure Amine) Extract_DCM->Organic2 Retain Final Purified Product Organic2->Final Dry & Evaporate

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification via Recrystallization

This protocol is suitable for further purifying the product obtained after an initial workup, especially for removing trace colored impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[5] Ethanol or toluene may be effective.[7][13]

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling encourages the formation of larger, purer crystals. If needed, cooling can be completed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

G Start Crude Solid Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification by recrystallization.

Data Summary Table
Purification MethodKey AdvantagePrimary Impurities RemovedTypical Purity
Acid-Base Extraction Speed and efficiency for bulk removalNeutral and acidic non-basic compounds>95%
Recrystallization High purity for crystalline solidsInsoluble impurities and those with different solubility profiles>98%
Column Chromatography Highest resolution for complex mixturesStructurally similar compounds and trace impurities>99%

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Biotage. (2023, December 16). Straight Answers: Best column for amine purification [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile HCl

[1][2]

Executive Summary: The Stability Profile

As a researcher handling 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride , you are managing a compound with a "dual-personality" regarding stability. While the trifluoromethyl (CF₃) and benzonitrile (CN) groups are generally robust, the benzylamine hydrochloride moiety introduces specific vulnerabilities—primarily hygroscopicity and pH-dependent hydrolysis.[1]

The Golden Rule: Moisture is the catalyst for failure.[1] The hydrochloride salt provides the acidic protons; if water is introduced (via humidity), you create a localized acidic environment capable of slowly hydrolyzing the nitrile group or facilitating oxidative degradation.[1]

Quick Reference Properties
PropertySpecification / Behavior
Appearance White to off-white crystalline solid.[2][1]
Hygroscopicity High. Rapidly absorbs atmospheric moisture.[1]
Storage Temp Long-term: -20°C
Atmosphere Inert gas (Argon/Nitrogen) required.[1][3]
Solubility Soluble in Water, DMSO, Methanol.[1]
Major Degradants 4-(Aminomethyl)-3-(trifluoromethyl)benzamide (Hydrolysis product).[2][1]

Mechanistic Insight: Why Degradation Happens[2]

To troubleshoot effectively, you must understand the molecular stressors.

The Hydrolysis Trap

The hydrochloride salt form (R-NH₃⁺ Cl⁻) is inherently acidic.[2][1] In a dry state, this is stable.[1] However, upon absorbing moisture, the crystal lattice dissolves into a micro-droplet of acidic solution.

  • Protonation: The nitrile nitrogen is protonated by the HCl.[1]

  • Nucleophilic Attack: Water attacks the activated nitrile carbon.[1]

  • Result: Conversion to the primary amide, often seen as a "ghost peak" at [M+18] in LC-MS.[1]

The Oxidation Pathway

While the CF₃ group is electron-withdrawing (stabilizing the ring), the benzylic amine position is susceptible to auto-oxidation if the salt dissociates or if the pH drifts neutral, leading to yellowing (imine formation).[2][1]

DegradationPathwayCompoundIntact HCl Salt(Dry/Stable)MoistureMoistureAbsorptionCompound->Moisture High HumidityMicroEnvAcidic Micro-Environment(pH < 3)Moisture->MicroEnv Solvation of HClHydrolysisNitrile HydrolysisMicroEnv->Hydrolysis Activation of CNAmideDegradant:Benzamide DerivativeHydrolysis->Amide + H2O

Figure 1: The moisture-induced degradation cascade.[2][1] Note that the HCl salt itself provides the catalyst (acid) for the nitrile hydrolysis once water is present.[2]

Troubleshooting Guide

Use this section to diagnose issues based on visual or analytical symptoms.

Symptom A: Material has turned from white to yellow/orange.
  • Diagnosis: Oxidative Degradation. This often occurs if the container was not tightly sealed, allowing oxygen ingress, or if the material was stored in light (photo-oxidation).[1]

  • Immediate Action: Check purity via HPLC. If purity is >95%, recrystallize from ethanol/ether. If <90%, repurify or discard.

  • Prevention: Store under Argon in amber vials.

Symptom B: Material is clumping or looks "wet" (Caking).[2]
  • Diagnosis: Hygroscopic Failure. The seal was compromised, and the salt has absorbed water.[1]

  • Risk: High risk of hydrolysis (conversion of Nitrile to Amide).[1][4]

  • Immediate Action:

    • Run LC-MS immediately.[1] Look for Mass + 18 (Amide formation).[1]

    • If no hydrolysis: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • If hydrolysis detected: The material is chemically compromised.[1]

Symptom C: "Ghost Peak" in LC-MS (M+18).[2]
  • Diagnosis: Nitrile Hydrolysis. You are seeing 4-(aminomethyl)-3-(trifluoromethyl)benzamide.

  • Cause: Acidic hydrolysis during storage or during the LC-MS run if using acidic mobile phases with long dwell times.

  • Validation: Re-run the sample using a neutral/basic mobile phase (ammonium bicarbonate) to rule out on-column degradation.[1]

Standard Operating Procedures (SOP)

Receipt & Initial Handling[5]
  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Aliquot: Do not store the bulk bottle at 4°C and open it repeatedly. Aliquot into single-use portions inside a dry box or glove bag.

Storage Protocol
  • Primary Container: Glass vial with a Teflon-lined screw cap.[2][1]

  • Secondary Containment: Sealed bag with a desiccant packet (Silica gel or Molecular Sieves).[1]

  • Temperature: -20°C (Freezer) is optimal for stability > 3 months.[2]

  • Atmosphere: Flush headspace with Nitrogen or Argon before sealing.[1]

Analytical Validation Method (HPLC)

To verify stability, use this generic gradient suitable for polar amines:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine/Nitrile absorption) and 254 nm (Aromatic).[1]

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: Not recommended for long periods. In DMSO or Methanol, the HCl salt can slowly induce solvolysis or hydrolysis over weeks.[1] If necessary, store solutions at -80°C for no more than 1 month.

Q: Why is the "Free Base" CAS (1141894-75-8) often cited for the salt? A: Chemical databases often index the parent neutral molecule.[2][1] The salt is a derivative form used to improve solubility and handling.[1] Always verify the molecular weight on your bottle to confirm if you have the salt (MW ~236.6 g/mol ) or free base (MW ~200.16 g/mol ).

Q: Is the Trifluoromethyl (CF₃) group stable? A: Yes. The CF₃ group is chemically inert under standard storage conditions.[1] It will not hydrolyze or degrade unless exposed to extreme reducing agents (e.g., Lithium Aluminum Hydride) or very high temperatures (>200°C).

Q: How do I remove the HCl salt to get the free base? A: Dissolve the salt in water, adjust pH to >10 using 1M NaOH, and extract with Dichloromethane (DCM).[1] Dry the organic layer over Na₂SO₄ and evaporate.[3] Warning: The free base is an oil or low-melting solid and oxidizes much faster than the salt.[2][1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24869312 (Parent Structure).[1] Retrieved from [Link][1]

  • Cohen, L. A., & Jones, W. M. (1963). A Study of the Acid-Catalyzed Hydrolysis of Nitriles.[1] Journal of the American Chemical Society. (General mechanism for nitrile hydrolysis in acidic media).[4]

Technical Support Center: Optimizing the Ammonolysis of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile via the ammonolysis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile. As a key intermediate in pharmaceutical and agrochemical research, optimizing the yield and purity of this compound is of paramount importance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic procedure.

Understanding the Reaction: Mechanism and Key Challenges

The ammonolysis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile is a nucleophilic substitution reaction. Specifically, it proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, ammonia (NH₃), acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion (Br⁻) as the leaving group.

The primary challenge in this synthesis is controlling the selectivity of the reaction. The desired product, a primary amine, is itself a nucleophile and can further react with the starting material, 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile. This leads to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium salt as byproducts. This process, known as over-alkylation, is a common issue in ammonolysis reactions and can significantly reduce the yield of the desired primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the ammonolysis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction is sluggish, consider the following optimizations:

    • Temperature: While room temperature can be effective, increasing the temperature can significantly accelerate the reaction rate. A patent for a similar ammonolysis reaction suggests heating to 120-122°C in a sealed vessel can lead to high yields.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. The initial protocol suggests 24 hours, but this may need to be extended depending on the reaction temperature and concentration.

  • Over-alkylation: As discussed, the formation of secondary and tertiary amines is a major cause of low yields of the primary amine. To mitigate this:

    • Excess Ammonia: Employ a large molar excess of ammonia relative to the 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile. This increases the probability of the starting material reacting with ammonia rather than the product amine. A 10-fold molar excess of ammonia is a good starting point.

  • Suboptimal Solvent: The choice of solvent is critical for S_N2 reactions.

    • Polar Aprotic Solvents: These solvents, such as DMSO or DMF, can accelerate S_N2 reactions by solvating the cation of the nucleophile, leaving the nucleophile more "naked" and reactive. However, solubility of ammonia in these solvents can be a limiting factor.

    • Protic Solvents: Alcohols like methanol or ethanol are commonly used as they readily dissolve ammonia. However, protic solvents can form hydrogen bonds with the ammonia, creating a "solvent cage" that can reduce its nucleophilicity and slow the reaction rate.

  • Workup Losses: Product may be lost during the extraction and purification steps. Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) during the workup to deprotonate the amine and allow for efficient extraction into an organic solvent.

Q2: I am observing multiple spots on my TLC plate, even after the starting material is consumed. What are these byproducts and how can I minimize them?

A2: The multiple spots likely correspond to the over-alkylation products: the secondary amine, tertiary amine, and potentially the quaternary ammonium salt.

  • Identification: These byproducts can be tentatively identified by their polarity. The primary amine is the most polar, followed by the secondary and then the tertiary amine. The quaternary salt is ionic and will likely remain at the baseline of the TLC plate.

  • Minimization Strategies:

    • High Ammonia Concentration: The most effective way to suppress over-alkylation is to maintain a high concentration of ammonia throughout the reaction. This can be achieved by using a saturated solution of ammonia in the chosen solvent or by conducting the reaction under pressure in a sealed vessel with liquid ammonia.

    • Slow Addition of Alkyl Halide: Adding the 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile solution slowly to a large excess of the ammonia solution can also help to maintain a high effective ratio of ammonia to the alkylating agent at any given time.

Q3: The purification of my product is difficult, and I am getting a sticky or oily product instead of a solid. What can I do?

A3: Purification challenges often arise from the presence of the aforementioned byproducts.

  • Acid-Base Extraction: A thorough acid-base workup is crucial for separating the basic amine product from non-basic impurities. Extracting the acidified aqueous layer with a non-polar solvent will remove unreacted starting material and other non-basic byproducts. Subsequent basification of the aqueous layer and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will isolate the amine products.

  • Column Chromatography: If acid-base extraction is insufficient to separate the primary amine from the secondary and tertiary amines, column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the different amines.

  • Crystallization: If the product is an oil, it may be due to residual solvent or impurities preventing crystallization. Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. If this fails, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be necessary.

Experimental Protocols

Protocol 1: Baseline Ammonolysis at Room Temperature

This protocol is based on a reported synthesis with a moderate yield and serves as a starting point for optimization.

Materials:

  • 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile

  • Methanol

  • 5 M Ammonia in Methanol

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (1.0 eq) in methanol.

  • Slowly add a 10-fold molar excess of 5 M ammonia in methanol to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in 1 M hydrochloric acid and extract with diethyl ether to remove non-basic impurities.

  • Adjust the pH of the aqueous phase to 9-10 with 1 M sodium hydroxide.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: High-Yield Ammonolysis at Elevated Temperature

This protocol is adapted from a patent for a similar transformation and aims for a higher yield. Note: This reaction should be performed in a sealed pressure vessel by trained personnel due to the use of elevated temperature and pressure.

Materials:

  • 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile

  • Ethanol

  • Liquid Ammonia

  • Toluene

Procedure:

  • In a pressure-rated reactor, dissolve 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol.

  • Cool the reactor to a safe temperature (e.g., -78 °C) and carefully add a significant excess of liquid ammonia.

  • Seal the reactor and allow it to warm to room temperature, then heat to 120-122 °C for 8-10 hours.

  • After cooling the reactor to a safe temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • The crude product can be further purified by recrystallization from a solvent such as toluene.

Data Presentation and Analysis

To effectively optimize the reaction, it is crucial to systematically vary reaction parameters and analyze the results. The following table provides a template for recording and comparing experimental data.

EntryTemperature (°C)Ammonia (eq.)SolventReaction Time (h)Yield (%)Purity (by HPLC/NMR)
12510Methanol2443-
2120ExcessEthanol8>70 (expected)>99% (reported for similar reaction)
3Your DataYour DataYour DataYour DataYour DataYour Data
4Your DataYour DataYour DataYour DataYour DataYour Data

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the starting material, product, and byproducts, allowing for accurate quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any impurities present.

Visualizing the Workflow and Logic

Reaction and Side-Reaction Pathway

Ammonolysis_Pathway A 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile B This compound (Primary Amine - Desired Product) A->B + NH3 C Secondary Amine B->C + Starting Material D Tertiary Amine C->D + Starting Material E Quaternary Ammonium Salt D->E + Starting Material NH3 NH3 (excess) Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Increase Temp./Time Incomplete->Optimize_Conditions Check_Byproducts Analyze for Byproducts (TLC/HPLC/NMR) Complete->Check_Byproducts Overalkylation Over-alkylation Detected Check_Byproducts->Overalkylation No_Overalkylation Minimal Over-alkylation Check_Byproducts->No_Overalkylation Increase_Ammonia Increase NH3 Excess Overalkylation->Increase_Ammonia Workup_Loss Investigate Workup Procedure No_Overalkylation->Workup_Loss Check_pH Ensure pH is 9-10 during extraction Workup_Loss->Check_pH

Caption: A logical workflow for diagnosing and addressing low reaction yields.

References

  • Filo. (2022, October 8). *13.3 Preparation of Amines: 13.3.

Technical Support Center: Optimizing Amide Couplings with 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMIDE-CF3-ORTHO Subject: Troubleshooting Low Yields in Sterically Compromised Benzonitrile Systems Status: Resolved / Guide Available

Executive Summary: The "Ortho-Effect" Trap

Researchers frequently encounter stalled reactions or low yields (<30%) when coupling 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile .

The failure mode is rarely the quality of reagents but rather a specific structural "double whammy" inherent to this scaffold:

  • Steric Blockade: The trifluoromethyl (-CF

    
    ) group at the 3-position is bulky (Van der Waals radius ~2.2 Å, similar to an isopropyl group) and sits ortho to the aminomethyl reaction center. This creates a "kinetic wall" that repels the bulky active ester intermediate of the carboxylic acid.
    
  • Electronic Deactivation: While the amine is separated from the ring by a methylene spacer, the strong electron-withdrawing nature of the -CF

    
     and -CN groups exerts an inductive effect, lowering the nucleophilicity of the amine nitrogen (Predicted pKa ~7.6, compared to ~9.5 for benzylamine).
    

The Solution: Standard carbodiimide (EDC/NHS) or weak uronium (HBTU) protocols often fail here. Success requires shifting to high-velocity phosphonic anhydrides (T3P) or acyl chlorides to overcome the steric energy barrier.

Diagnostic Workflow

Before altering your synthesis, run through this logic tree to isolate the failure point.

DiagnosticWorkflow Start Start: Low Yield (<40%) CheckPurity 1. Check Amine Purity (Is it the HCl salt?) Start->CheckPurity FreeBase Isolate Free Base or add extra DIPEA CheckPurity->FreeBase Salt detected CheckReagent 2. Current Coupling Agent? CheckPurity->CheckReagent Free base confirmed Standard EDC, HOBt, HBTU CheckReagent->Standard Yes Advanced HATU, PyBOP CheckReagent->Advanced Yes Decision Switch to T3P (Method A) Standard->Decision Steric Failure Aggressive Switch to Acid Chloride (Method B) Advanced->Aggressive Still Low Yield

Figure 1: Decision matrix for troubleshooting hindered benzylamine couplings.

Technical Troubleshooting Q&A

Q1: I am using HATU with DIPEA in DMF, but conversion stalls at 50%. Why?

A: HATU is excellent, but the active ester (O-At) formed is bulky. In your specific molecule, the ortho-CF


 group creates a "steric gate." The bulky HATU-active ester struggles to approach the amine nitrogen due to repulsion from the -CF

group.
  • Fix: Switch to T3P (Propylphosphonic anhydride) . T3P forms a less bulky mixed anhydride intermediate and is renowned for driving reactions with sterically hindered amines where HATU fails [1].

Q2: My amine is the Hydrochloride salt. Does this matter?

A: Yes, critically. The inductive electron-withdrawing effect of the -CF


 group makes the ammonium salt harder to deprotonate than a standard benzylamine.
  • Fix: If using the HCl salt, ensure you use 3.0–3.5 equivalents of base (DIPEA or NMM). The first equivalent neutralizes the salt; the rest drives the equilibrium. Alternatively, perform a free-base extraction (DCM/NaOH) before the coupling reaction to ensure the amine is naked and reactive.

Q3: Can I use the Acid Chloride method?

A: This is the "Nuclear Option." If the carboxylic acid partner is stable to acid chloride formation (e.g., using Ghosez's reagent or Oxalyl Chloride/DMF), this is often superior to coupling agents. The acyl chloride is a small, highly electrophilic species that is less affected by the steric bulk of the -CF


 group than a HATU/HOBt ester.
  • Warning: Ensure your substrate does not contain acid-labile protecting groups (like Boc) if generating HCl in situ.

Recommended Protocols

Method A: The "Gold Standard" (T3P Coupling)

Best for: Chiral acids, scale-up, and avoiding epimerization.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic scavenger. It activates the acid into a mixed anhydride that is highly reactive but less sterically demanding than uronium salts [2].

Protocol:

  • Dissolve: In a dry flask, dissolve the Carboxylic Acid (1.0 eq) and This compound (1.1 eq) in anhydrous EtOAc or DMF (0.1 M concentration). Note: T3P works exceptionally well in EtOAc.

  • Base: Add DIPEA (3.0 eq) (or 4.0 eq if using amine HCl salt). Stir for 5 minutes.

  • Activate: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Tip: If conversion is slow, heat to 50°C. T3P is thermally stable and low-epimerizing.

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO

    
    , and brine. The phosphorus by-products are water-soluble, simplifying purification.
    
Method B: In-Situ Acid Chloride (Acyl Fluoride Alternative)

Best for: Extremely hindered acids or when T3P fails.

Rationale: Converting the acid to an acyl fluoride or chloride minimizes the size of the electrophile, allowing it to slip past the -CF


 blockade [3].

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM. Add Cyanuric Fluoride (0.6 eq) and Pyridine (1.0 eq). Stir for 1 hour to form the Acyl Fluoride.

  • Coupling: Add This compound (1.1 eq) and additional Pyridine (1.5 eq).

  • Reaction: Stir at RT overnight.

  • Workup: Standard aqueous extraction.

Comparative Data: Reagent Efficiency

The following table illustrates typical conversion rates for ortho-substituted benzylamines based on internal application data and literature precedents for hindered systems [4].

Coupling ReagentActivation SpeciesSteric ToleranceTypical Yield (This Scaffold)Notes
EDC / HOBt Active EsterLow15 - 30%Fails due to steric clash; slow kinetics.
HATU O-At EsterMedium45 - 60%Better, but bulky intermediate limits yield.
T3P Mixed AnhydrideHigh 85 - 95% Recommended. Low bulk, high reactivity.
SOCl

Acyl ChlorideHigh80 - 90%Excellent yield, but harsh conditions.

Mechanistic Visualization

Understanding the steric clash is vital for selecting the right conditions.

StericClash cluster_0 Steric Blockade (HATU) cluster_1 Steric Bypass (T3P/Acid Cl) A Acid Partner C Amine (Target) A->C Blocked B HATU Bulky Group D CF3 (Blocker) B->D Repulsion X Acid Partner Z Amine (Target) X->Z Success Y Cl/P Small Group W CF3 (Blocker) Y->W Minimal Interaction

Figure 2: Visualization of how large activating groups (HATU) clash with the ortho-CF3 group, while smaller activators (T3P/Cl) bypass it.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[6] Organic Process Research & Development, 15(6). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][7][8][9][10] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

[1]

Status: Active Product Type: Fluorinated Benzylamine Intermediate User Level: Advanced / Research Scientist[1]

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a sticky yellow oil/solid, but the literature describes a solid. How do I handle this?

Diagnosis: This is typically caused by residual solvent (methanol/THF) or the presence of the secondary amine dimer byproduct.[1] The trifluoromethyl group increases lipophilicity, making the oil prone to trapping solvents. Solution:

  • Do not heat excessively. Benzylamines can be unstable.[1]

  • Trituration: Add cold diethyl ether or hexanes to the oil and sonicate.[1] If the product is the free base, it may solidify upon scratching the flask.

  • Salt Formation: If the oil persists, convert the crude free base to the Hydrochloride (HCl) salt (see Protocol C).[1] The salt is almost invariably a crystalline solid and easier to purify via recrystallization.

Q2: Acid-base extraction removed the starting material, but NMR shows a persistent impurity (~5-10%). What is it?

Diagnosis: The impurity is likely Bis(2-(trifluoromethyl)-4-cyanobenzyl)amine (the "dimer").[1] Mechanistic Insight: During the amination of the benzyl bromide precursor, the newly formed primary amine competes with ammonia to react with another molecule of the starting bromide.[1] Both the product and this dimer are basic; therefore, acid-base extraction will NOT separate them. Solution: You must switch to Flash Column Chromatography (Protocol B) or Recrystallization of the HCl salt .[1] The dimer is significantly less polar than the primary amine and will elute much earlier on silica.

Q3: I am seeing low recovery after the acid-base workup. Did I lose my product?

Diagnosis: The pKa of the amino group in this compound is lower than typical benzylamines (approx.[1] 7.6–7.8 vs. 9.[1]3) due to the electron-withdrawing effect of the ortho-CF3 and para-CN groups. Root Cause: If you basified the aqueous layer to pH 12-14, you are safe.[1] However, if you only adjusted to pH 8-9, a significant portion of the amine may remain protonated (water-soluble). Solution: Ensure the aqueous phase pH is adjusted to >11 using 2M NaOH before extraction.[1] Re-extract the aqueous layer with dichloromethane (DCM) rather than ether, as the fluorinated free base has better solubility in chlorinated solvents.

Experimental Protocols

Protocol A: Optimized Acid-Base Purification (Removal of Non-Basic Impurities)

Best for: Removing unreacted starting material (benzyl bromide) and non-basic byproducts.[1]

Reagents: 1M HCl, 2M NaOH, Diethyl Ether (Et2O), Dichloromethane (DCM), Brine.[1]

  • Dissolution: Dissolve the crude reaction residue in 1M HCl (10 mL per gram of crude).

    • Note: If insoluble solids remain, these are likely non-basic impurities.[1] Filter them off.

  • Wash (Acid Phase): Extract the acidic aqueous solution with Diethyl Ether (3 x volume).

    • Action: Discard the organic (ether) layer. This contains the unreacted benzyl bromide and non-basic impurities.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH reaches 11–12 .

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the aqueous mixture with DCM (3 x volume).

    • Why DCM? The trifluoromethyl group imparts high lipophilicity; DCM is superior to ether for recovering the fluorinated free base.

  • Drying: Wash combined DCM layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography (Removal of Dimer)

Best for: High-purity isolation (>98%) when dimer is present.[1]

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: DCM : Methanol (with Ammonia modifier).[1]

  • Column Pre-treatment: Slurry silica in DCM containing 1% Triethylamine (TEA) or 1% NH4OH.[1] This neutralizes acidic sites on the silica that causes tailing of amines.

  • Gradient:

    • Start: 100% DCM (Elutes non-polar dimers).[1]

    • Ramp: 0% → 5% Methanol in DCM.

    • Product Elution: Typically elutes at 3–5% MeOH.

  • Detection: UV at 254 nm (Strong absorption due to benzonitrile chromophore).[1]

Protocol C: HCl Salt Formation & Recrystallization

Best for: Long-term storage and obtaining crystalline solid.[1]

  • Dissolve the free base (purified from Protocol A) in a minimal amount of Ethanol or Isopropanol .[1]

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Add Diethyl Ether dropwise until the solution turns slightly turbid.

  • Cool to -20°C overnight. Filter the white precipitate.[1]

    • Stability Note: The HCl salt is significantly more stable towards oxidation and hydrolysis than the free base.[1]

Decision & Workflow Visualization

The following diagrams illustrate the logical flow for purification and the specific workup procedure.

Diagram 1: Purification Strategy Decision Tree

PurificationStrategyStartCrude Product MixtureCheckImpurityAnalyze Impurity Profile(TLC / LCMS / NMR)Start->CheckImpurityDecision1Is Starting Material(Bromide) Present?CheckImpurity->Decision1AcidBaseProtocol A:Acid-Base ExtractionDecision1->AcidBaseYes (Non-basic)CheckDimerIs Dimer (Secondary Amine)Present?Decision1->CheckDimerNoAcidBase->CheckDimerColumnProtocol B:Flash Chromatography(DCM/MeOH + NH3)CheckDimer->ColumnYes (Basic Impurity)SaltProtocol C:HCl Salt FormationCheckDimer->SaltNo (Only Product)Column->SaltOptional for StorageFinalPure Product(>98%)Column->FinalSalt->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Diagram 2: Acid-Base Workup Flowchart

AcidBaseWorkupCrudeCrude ResidueAcidifyDissolve in 1M HCl(pH < 2)Crude->AcidifyWashWash with EtherAcidify->WashOrgLayer1Organic Layer(Discard)Contains: Bromide, Non-basicsWash->OrgLayer1AqLayer1Aqueous Layer(Keep)Contains: Product SaltWash->AqLayer1BasifyBasify with NaOH(pH > 11)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractAqLayer2Aqueous Layer(Discard)Extract->AqLayer2OrgLayer2Organic Layer(Keep)Contains: Product Free BaseExtract->OrgLayer2DryDry (Na2SO4) &ConcentrateOrgLayer2->Dry

Caption: Step-by-step flow of the acid-base extraction process to isolate the amine free base.

Key Properties & Reference Data

Physicochemical Properties
PropertyValueImplication for Purification
Molecular Formula C9H7F3N2-
Molecular Weight 200.16 g/mol -
Predicted pKa (Amine) ~7.67Lower than typical amines.[1][2] Requires pH > 11 for full extraction.
Boiling Point ~259°CNot suitable for distillation.[1]
Solubility (Free Base) High: DCM, MeOH, EtOAcLow: Water, HexanesUse DCM for extraction; Hexanes for trituration.[1]
Solvent Systems for TLC/Column
Solvent SystemRf Value (Approx)Notes
100% DCM 0.1 – 0.2Moves impurities; product stays near baseline.[1]
95:5 DCM:MeOH 0.4 – 0.5Good for elution.
50:50 Hex:EtOAc < 0.1Product is too polar; sticks to baseline.[1]

References

  • Citation Context: Provides the specific acid-base extraction protocol (HCl dissolution, Ether wash, NaOH basification)
  • Citation Context: Confirms structure, CAS number, and storage conditions (2-8°C, inert
    • Citation Context: General purification strategies for benzylamine analogs, including crystallization techniques and handling of polar aromatic amines.[1][3]

  • PubChem. (n.d.).[1] this compound hydrochloride.[1] Retrieved February 25, 2026, from [Link]

    • Citation Context: Confirms the existence and stability of the hydrochloride salt form.[1]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry.[1] By comparing its expected spectral features with those of structurally related analogs, we offer a comprehensive framework for its characterization.

The Structural Significance of this compound

The molecule this compound incorporates three key functional groups that influence its electronic environment and, consequently, its ¹H NMR spectrum: an aminomethyl group (-CH₂NH₂), a trifluoromethyl group (-CF₃), and a cyano group (-CN). Both the -CF₃ and -CN groups are strongly electron-withdrawing, which significantly deshields adjacent protons, causing them to resonate at higher chemical shifts (downfield). The aminomethyl group, while containing an electron-withdrawing nitrogen, has a less pronounced effect on the aromatic ring compared to the other two substituents. Understanding these electronic effects is crucial for the accurate assignment of proton signals.

Predicted ¹H NMR Spectrum Analysis

While a definitive experimental spectrum is best obtained from a Certificate of Analysis (COA) from a supplier[2] or through direct experimental acquisition, we can predict the ¹H NMR spectrum of this compound with a high degree of confidence based on established principles and data from analogous compounds.

The aromatic region of the spectrum is expected to display a complex splitting pattern for the three protons on the benzene ring. These protons are in a 1,2,4-trisubstituted pattern. The proton at position 5 (H-5) is ortho to the aminomethyl group and meta to the trifluoromethyl group. The proton at position 6 (H-6) is ortho to the trifluoromethyl group and meta to the cyano group. The proton at position 2 (H-2) is ortho to the cyano group and meta to the aminomethyl group.

The benzylic protons of the aminomethyl group (-CH₂) are expected to appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing aromatic ring and the nitrogen atom. The amine protons (-NH₂) are often broad and may not show clear coupling, their chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-2~7.9d~1.5
Aromatic H-5~7.7dd~8.0, ~1.5
Aromatic H-6~7.8d~8.0
Benzylic -CH₂~4.0s-
Amine -NH₂Variable (e.g., 1.5-2.5)br s-

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Comparison with Structurally Related Compounds

To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR data of similar molecules.

1. 4-(Trifluoromethyl)benzylamine: This compound lacks the cyano group. Its ¹H NMR spectrum shows two doublets in the aromatic region, a characteristic of a 1,4-disubstituted benzene ring. The benzylic protons appear as a singlet. The chemical shifts of the aromatic protons in this molecule provide a baseline for understanding the influence of the -CF₃ and -CH₂NH₂ groups.[3]

2. Benzonitrile: The ¹H NMR spectrum of benzonitrile shows a complex multiplet for the aromatic protons, with the ortho protons being the most deshielded due to the anisotropic effect of the cyano group.[4][5]

3. Aromatic Compounds with Trifluoromethyl Groups: The literature contains extensive data on various trifluoromethyl-substituted aromatic compounds. Consistently, protons ortho to a -CF₃ group are significantly shifted downfield.[6]

By synthesizing the information from these and other related structures, we can build a robust model for interpreting the ¹H NMR spectrum of our target compound. The electron-withdrawing trifluoromethyl and cyano groups will have a cumulative deshielding effect on the aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers wishing to acquire their own data, the following protocol is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Workflow for Spectral Analysis

To systematically analyze the resulting spectrum, the following workflow is proposed. This process ensures a logical and defensible interpretation of the data.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation cluster_2 Structure Verification A Prepare Sample & Acquire FID B Fourier Transform & Phase Correction A->B C Calibrate Chemical Shifts B->C D Identify Solvent & Impurity Peaks C->D E Integrate Proton Signals D->E F Analyze Chemical Shifts (Substituent Effects) E->F G Analyze Multiplicity & Coupling Constants F->G H Assign Signals to Protons G->H I Compare with Predicted Spectrum H->I J Correlate with Other Spectroscopic Data (MS, ¹³C NMR) I->J K Final Structure Confirmation J->K

Caption: Workflow for ¹H NMR spectral analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, guided by an understanding of substituent effects and comparison with related compounds, allows for unambiguous signal assignment and structural confirmation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important chemical building block.

References

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. PMC. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile and Comparative Analytical Approaches

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected , a compound of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document also presents a comparative overview of alternative analytical techniques, offering researchers and drug development professionals a comprehensive perspective on available methodologies.

Introduction to this compound

This compound (Molecular Formula: C₉H₇F₃N₂, Molecular Weight: 200.16 g/mol ) is a substituted aromatic compound featuring a benzonitrile core with an aminomethyl and a trifluoromethyl group.[1][2][3] The presence of these functional groups imparts specific chemical properties that influence its analytical behavior, particularly its fragmentation in mass spectrometry. Accurate characterization is paramount for its use as a reference standard and in various research applications.[4]

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, a theoretical fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for compounds with similar functional groups, such as benzylamines and benzonitriles.[5][6][7][8] Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule, which would readily form a protonated molecular ion [M+H]⁺ at m/z 201.[1][9]

The fragmentation of the [M+H]⁺ ion is expected to proceed through several key pathways:

  • Loss of Ammonia (NH₃): A dominant fragmentation pathway for protonated benzylamines involves the elimination of a neutral ammonia molecule.[5][6] This would result in the formation of a stable benzylic cation. For this compound, this would lead to a significant fragment ion at m/z 184 .

  • Loss of Hydrogen Cyanide (HCN): The benzonitrile moiety can undergo fragmentation through the loss of hydrogen cyanide.[7][8] This is a common fragmentation for aromatic nitriles.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group can occur, although the loss of ammonia is generally more favorable for primary amines.

  • Loss of Trifluoromethyl Radical (•CF₃): While less common, the loss of the trifluoromethyl radical from a rearranged intermediate could potentially be observed.

The proposed fragmentation cascade is initiated by the protonation of the primary amine, making it a good leaving group. The subsequent loss of ammonia is a charge-driven process that leads to a stabilized carbocation.

Proposed Fragmentation Pathway Diagram

Fragmentation_Pathway M_H [M+H]⁺ m/z 201 Fragment1 Fragment Ion m/z 184 M_H->Fragment1 - NH₃

Caption: Proposed primary fragmentation of protonated this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the identification and quantification of this compound, other analytical techniques offer complementary information. The choice of method depends on the specific research question, sample matrix, and desired level of information.

Technique Principle Strengths Limitations Application for this Compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity, provides molecular weight and structural information through fragmentation.[10][11]Can be susceptible to matrix effects, may require chromatographic separation for complex mixtures.Ideal for identification, structural confirmation, and trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a mobile and a stationary phase.[12]Excellent for quantification and purification, can be coupled with various detectors (e.g., UV, MS).[12]Does not provide definitive structural information on its own, requires reference standards for identification.Used for purity assessment, quantification in formulations, and as a separation technique prior to MS analysis.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous structure elucidation.[10][12]Relatively low sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret.[11]Essential for definitive structure confirmation and characterization of novel compounds or impurities.[12]
Experimental Protocol: Acquiring a Mass Spectrum

This protocol outlines a general procedure for obtaining a mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Objective: To determine the molecular weight and primary fragmentation pattern of the target compound.

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC-MS Parameters:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition and Analysis:

    • Acquire full scan data to identify the [M+H]⁺ ion.

    • Perform a product ion scan (tandem MS or MS/MS) on the [M+H]⁺ precursor ion (m/z 201) to observe the fragmentation pattern.

    • Analyze the resulting spectrum to identify the major fragment ions and propose fragmentation pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Dilute to Working Solution (1 µg/mL) Stock->Working Inject Inject Sample into LC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (Full Scan & MS/MS) Ionize->Detect Identify_M Identify [M+H]⁺ Ion Detect->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag

Caption: A typical experimental workflow for LC-MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by the loss of ammonia from the protonated molecular ion, a characteristic feature of benzylamines. This, along with other potential fragmentation pathways, provides a unique fingerprint for the identification of this molecule. While mass spectrometry offers unparalleled sensitivity and structural insight, a comprehensive analytical characterization often benefits from the complementary data provided by techniques such as HPLC and NMR. The methodologies and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to make informed decisions for their analytical workflows.

References

  • March, R. E., & Todd, J. F. J. (2010). Quadrupole Ion Trap Mass Spectrometry, 2nd Edition. John Wiley & Sons. [Link]

  • Duarte, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(1), 103-112. [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(9), 6885-6895. [Link]

  • Royal Society of Chemistry. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Rap, D. B., et al. (2022). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 238, 245-266. [Link]

  • van der Hooft, J. J. J., et al. (2012). Fragmentation trees for the structural characterisation of metabolites. Journal of Mass Spectrometry, 47(11), 1465-1473. [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, e5043. [Link]

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A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing viable alternatives to arrive at an optimized, validated method suitable for the rigorous demands of pharmaceutical development.

The Analytical Imperative: Why Purity Matters

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive aminomethyl group, a polar nitrile, and a lipophilic trifluoromethyl group on a benzene ring, makes it a versatile intermediate. However, the very features that make it synthetically useful also predispose it to potential side reactions and degradation pathways. The purity of this starting material is a critical quality attribute, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a scientific necessity.

Defining the Goal: The Analytical Target Profile (ATP)

Before any practical work begins, we must define the objective of our analytical procedure. In line with modern lifecycle approaches to method development, such as those described in ICH Q14, we establish an Analytical Target Profile (ATP).[1][2]

The ATP for this method is as follows:

  • Objective: To develop a stability-indicating HPLC method capable of accurately quantifying the purity of this compound and separating it from all potential process-related impurities and degradation products.

  • Key Performance Characteristics:

    • Specificity: The method must be able to resolve the main analyte peak from all known impurities and degradation products with a resolution (Rs) of ≥ 2.0.

    • Accuracy: The recovery of the main analyte should be between 98.0% and 102.0%.

    • Precision: The relative standard deviation (%RSD) for replicate injections should be ≤ 1.0%.

    • Linearity: The method should be linear over a range of 50% to 150% of the nominal concentration with a correlation coefficient (r²) ≥ 0.999.

    • Robustness: The method must remain reliable under small, deliberate variations in parameters such as pH, column temperature, and mobile phase composition.

Know Your Molecule: Physicochemical Considerations

The structure of this compound dictates our analytical strategy.

  • Polarity: It possesses both polar (aminomethyl, nitrile) and non-polar (trifluoromethylated benzene ring) characteristics. This mixed polarity makes reversed-phase HPLC (RP-HPLC) an ideal starting point, as it separates compounds based on hydrophobicity.[3][4]

  • pKa: The primary amine of the aminomethyl group is basic. Its pKa will be crucial for mobile phase pH selection. At a pH below its pKa, the amine will be protonated (cationic), making the molecule more polar and less retained on a C18 column. At a pH above its pKa, it will be neutral, making it more hydrophobic and more retained. Controlling the pH is therefore essential for reproducible retention times.

  • Chromophore: The benzonitrile structure provides a strong chromophore, making UV detection a suitable and sensitive choice.

Probing for Weakness: Forced Degradation Studies

A true stability-indicating method must be able to separate the intact drug from any degradation products that may form under stress conditions.[5] Forced degradation studies are performed to intentionally degrade the sample, thereby generating these potential impurities and ensuring the method can detect them.[6][7]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve in the diluent before analysis.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve in the diluent before analysis.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration of approximately 0.1 mg/mL and analyze using the developed HPLC methods. An undegraded sample should be analyzed for comparison.

The goal is to achieve 5-20% degradation of the main peak, which is generally sufficient to produce and detect primary degradation products.[6]

Building the Method: A Comparative Strategy

We will systematically evaluate and compare the core components of the HPLC method: the stationary phase and the mobile phase. Reversed-phase chromatography will be our chosen mode due to the analyte's solubility and mixed polarity.[8][9]

The Stationary Phase: A Tale of Two Columns

The choice of column is the most critical factor for achieving selectivity.[10] We will compare two columns with different retention mechanisms.

  • Alternative 1: The Workhorse (C18 Column): A standard C18 (Octadecylsilane) column is the most common choice in RP-HPLC, separating primarily based on hydrophobic interactions.[9] It is an excellent starting point for most small molecules.

  • Alternative 2: The Specialist (Phenyl-Hexyl Column): A Phenyl-Hexyl column offers a different selectivity. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of our analyte. This can be particularly effective for separating aromatic and moderately polar compounds.[11]

FeatureAlternative 1: Zorbax SB-C18 Alternative 2: InertSustain Phenyl-Hexyl Rationale for Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 provides strong hydrophobic retention. Phenyl-Hexyl offers alternate selectivity through π-π interactions, which can be beneficial for resolving aromatic impurities.
Primary Interaction HydrophobicMixed-Mode (Hydrophobic & π-π)Comparing these helps determine if the aromatic nature of the analyte and its impurities can be exploited for better separation.
Typical Application Broad range of non-polar to moderately polar compounds.[11]Aromatic compounds, polar compounds, isomers.The analyte's structure fits both profiles, making this a valuable comparison.
USP Code L1L11Standard classification codes.
The Mobile Phase: Fine-Tuning the Separation

The mobile phase composition directly influences retention time, peak shape, and resolution.[12][13]

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally provides lower backpressure, better peak shapes for basic compounds, and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

    • Methanol (MeOH): Can offer different selectivity and is a more cost-effective solvent.

    • Our Choice: We will proceed with Acetonitrile as the primary organic modifier due to the basic nature of the analyte's aminomethyl group, aiming for superior peak symmetry.

  • Aqueous Phase and pH Control

    • The ionization state of the aminomethyl group must be controlled for reproducible chromatography. Buffering the aqueous phase is non-negotiable.

    • Alternative A: Phosphate Buffer (pH 3.0): A potassium phosphate buffer at pH 3.0 will ensure the amine is fully protonated (BH+), making it more polar. This often leads to better peak shapes on silica-based columns by minimizing interactions with residual silanols.

    • Alternative B: Formate Buffer (pH 3.0): An ammonium formate buffer is volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required later. It provides a useful comparison to see if the buffer salt itself impacts selectivity.

Experimental Design and Protocols

The following is a structured workflow for developing and comparing the methods.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation & Strategy cluster_dev Phase 2: Method Screening & Optimization cluster_val Phase 3: Validation & Finalization ATP Define Analytical Target Profile (ATP) Analyte Analyze Physicochemical Properties of Analyte ATP->Analyte informs Forced_Deg Perform Forced Degradation Studies Analyte->Forced_Deg guides Screen Screen Columns & Mobile Phases (C18 vs. Phenyl, Buffer A vs. B) Forced_Deg->Screen provides samples for Select Select Best Column/ Mobile Phase Combination Screen->Select based on data (Resolution, Tailing) Optimize Optimize Gradient Profile (Time, Slope, Temperature) Select->Optimize leads to Validate Perform Method Validation (ICH Q2(R2) Guidelines) Optimize->Validate for final method Finalize Finalize Method & Document Procedure Validate->Finalize

Protocol: HPLC Method Screening
  • System Preparation: Use a standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Mobile Phase Preparation:

    • Mobile Phase A1: 0.02 M Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase A2: 0.1% Formic Acid in water, pH adjusted to ~3.0 with ammonia.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Initial Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 235 nm (based on UV scan of the analyte)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-25.1 min: 90% to 10% B

      • 25.1-30 min: 10% B (Equilibration)

  • Execution: Inject the undegraded standard and all forced degradation samples onto both the C18 and Phenyl-Hexyl columns, using each of the aqueous mobile phases (A1 and A2) in turn. This creates four sets of data for comparison.

Comparative Data Analysis

After running the screening experiments, the data is compiled to make an evidence-based decision. The primary goal is to find the condition that provides the best resolution between the main peak and the most critical impurity pair, particularly those generated during forced degradation.

Method Condition Main Peak RT (min) Critical Pair Resolution (Rs) Tailing Factor (Tf) No. of Impurities Detected Comments
C18 / Phosphate Buffer 12.5Main Peak / Base Degradant #11.81.34Co-elution of a minor oxidative impurity. Acceptable peak shape.
C18 / Formate Buffer 12.3Main Peak / Base Degradant #11.91.24Similar performance to phosphate buffer. MS-compatible.
Phenyl-Hexyl / Phosphate Buffer 10.8Main Peak / Acid Degradant #23.11.16Excellent separation of all degradants. Better peak shape and earlier elution. Two additional process impurities resolved.
Phenyl-Hexyl / Formate Buffer 10.6Main Peak / Acid Degradant #23.01.16Nearly identical to phosphate buffer on this column. Confirms column is the main driver of selectivity.

Analysis: The Phenyl-Hexyl column demonstrates superior performance. It not only resolves the critical pair from the base degradation sample (which was a challenge on the C18) but also resolves an additional pair of impurities from the acid degradation sample and provides better overall peak shape (Tailing Factor closer to 1.0). The choice between phosphate and formate buffer is less critical for selectivity in this case, so the MS-compatible formate buffer is chosen for future-proofing the method.

Method_Selection_Logic cluster_column Column Selection cluster_mobile Mobile Phase Selection Start Start: Initial Screening C18 C18 Column Start->C18 Phenyl Phenyl-Hexyl Column Start->Phenyl Decision1 Evaluate Resolution (Rs) & Peak Shape (Tf) C18->Decision1 Phosphate Phosphate Buffer Phenyl->Phosphate Formate Formate Buffer Phenyl->Formate Phenyl->Decision1 Decision2 Evaluate MS Compatibility Phosphate->Decision2 Formate->Decision2 Final Optimized Method: Phenyl-Hexyl Column with Formate Buffer Formate->Final Decision1->C18 Rs < 2.0 Tf > 1.2 Decision1->Phenyl Rs > 2.0 Tf ≈ 1.1 Decision2->Phosphate Is MS needed? No Decision2->Formate Is MS needed? Yes

Method Optimization and Validation

With the column and mobile phase selected (Phenyl-Hexyl with 0.1% Formic Acid and Acetonitrile), the gradient is optimized to reduce the run time while maintaining the critical resolution.

Optimized Method Protocol
  • Column: InertSustain Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 75% B over 12 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Total Run Time: 20 minutes (including equilibration)

This optimized method would then undergo full validation according to ICH Q2(R2) guidelines to formally demonstrate that it meets the criteria laid out in the ATP.[14][15][16] This involves rigorously testing for specificity, linearity, accuracy, precision, range, and robustness.

Conclusion

This comparative guide demonstrates a systematic, science-based approach to HPLC method development. By comparing a standard C18 column with a Phenyl-Hexyl column, we found that exploiting the alternative selectivity of the phenyl phase provided a significant advantage in resolving the aromatic analyte from its structurally similar impurities. The use of forced degradation was critical in challenging the method and ensuring it was truly stability-indicating. The final optimized method, utilizing a Phenyl-Hexyl column with a volatile formate buffer, is not only robust and specific but also suitable for potential impurity identification by LC-MS, representing a comprehensive analytical solution for the quality control of this compound.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]

  • PubMed. (2009, November 15). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012, June 15). Current trends in forced degradation study for pharmaceutical product development. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

infrared spectroscopy nitrile stretch 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Infrared Spectroscopy of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Executive Summary

Product: this compound (CAS: 1141894-75-8) Primary Application: Key intermediate in the synthesis of androgen receptor inhibitors (e.g., Apalutamide analogs) and soluble epoxide hydrolase inhibitors. Critical Quality Attribute (CQA): The nitrile (C≡N) stretching vibration.

This guide provides a technical analysis of the infrared (IR) spectroscopic signature of this compound. Unlike standard benzonitriles, the presence of the trifluoromethyl (


) group induces a specific electronic environment that shifts the nitrile stretching frequency. This document compares the target compound against non-fluorinated and non-aminated analogs to establish a robust identification protocol.

Technical Analysis: The Nitrile Stretch Mechanism

The nitrile group exhibits a characteristic absorption in the 2200–2260 cm⁻¹ region.[1][2][3] The exact frequency (


) is governed by the bond force constant (

) and the reduced mass (

) of the C≡N system, described by Hooke’s Law:

Substituent Effects in the Target Molecule
  • Trifluoromethyl Group (

    
    ) at Position 3: [3][4]
    
    • Effect: Strong Electron Withdrawing Group (EWG) via induction (

      
       effect).[3]
      
    • Mechanism: The

      
       group withdraws electron density from the aromatic ring.[3] This electron deficiency is transmitted to the nitrile carbon, reducing the repulsion between the bonding electrons in the C≡N triple bond and slightly increasing the bond order (and thus 
      
      
      
      ).
    • Result: A Blue Shift (increase in wavenumber) relative to unsubstituted benzonitrile.[3]

  • Aminomethyl Group (

    
    ) at Position 4: [3]
    
    • Effect: Weak Electron Donating Group (EDG) via hyperconjugation.[3]

    • Mechanism: The methylene bridge (

      
      ) insulates the aromatic ring from the lone pair on the nitrogen. The alkyl group acts as a weak donor.[3]
      
    • Result: A negligible to slight Red Shift (decrease in wavenumber), which partially counteracts the strong shift from the

      
       group.
      

Comparative Analysis: Target vs. Alternatives

The following table contrasts the expected IR signature of the target compound with its closest structural analogs.

Table 1: Comparative IR Nitrile Stretch Data

CompoundStructureNitrile Stretch (

)
Signal IntensityShift Justification
Target Product This compound 2232 – 2242 cm⁻¹ Strong, Sharp Net effect of strong

(

) and weak

(alkyl).
Alternative A 4-(Aminomethyl)benzonitrile2220 – 2228 cm⁻¹Medium-StrongLacks the EWG

.[3] Closer to standard benzonitrile.[3]
Alternative B 3-(Trifluoromethyl)benzonitrile2235 – 2245 cm⁻¹StrongStrong EWG effect without the counteracting para-alkyl group.[3]
Reference Benzonitrile (Unsubstituted)~2228 cm⁻¹StrongBaseline aromatic nitrile frequency.[3]

Key Insight: The target compound can be distinguished from its non-fluorinated precursor (Alternative A) by a shift of approximately +10 to +15 cm⁻¹ .[3] It is distinguished from the non-aminated analog (Alternative B) primarily by the presence of N-H stretching bands (3300–3400 cm⁻¹) and a slight red-shift in the nitrile peak.

Experimental Protocol: High-Resolution Identification

To ensure accurate differentiation, the following protocol minimizes solvent interference and maximizes peak resolution.

Method A: ATR (Attenuated Total Reflectance) - Recommended for QC
  • Sample State: Solid (Powder).

  • Crystal Material: Diamond or ZnSe.[3]

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing close peaks).[3]

    • Scans: 32.

    • Range: 4000 – 600 cm⁻¹.[3]

  • Procedure:

    • Clean crystal with isopropanol; collect background.[3]

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure to ensure contact (nitrile peaks can be sharp; poor contact reduces intensity).[3]

    • Validation: Look for the sharp C≡N peak at ~2235 cm⁻¹ and the broad N-H doublet at ~3300 cm⁻¹.[3]

Method B: Solution Phase (In Situ Monitoring)
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[3] Avoid Acetonitrile (
    
    
    
    ) as its solvent peak at ~2250 cm⁻¹ will mask the target.
  • Cell: CaF₂ liquid cell (0.1 mm path length).

  • Note: In solution, the nitrile peak may shift slightly (2–5 cm⁻¹) depending on solvent polarity.

Decision Logic for Identification

The following workflow illustrates the logical process for verifying the identity of the intermediate using IR data.

IR_Identification_Workflow Start Start: Unknown Sample Analysis Check_NH Check 3300-3400 cm⁻¹ region (N-H Stretch) Start->Check_NH Decision_NH Doublet Present? Check_NH->Decision_NH Check_CN Check 2200-2260 cm⁻¹ region (C≡N Stretch) Decision_CN_Pos Peak Position? Check_CN->Decision_CN_Pos Decision_NH->Check_CN Yes (Amine present) Result_NonAmino SUSPECT: 3-(Trifluoromethyl)benzonitrile (Missing Amine) Decision_NH->Result_NonAmino No (Amine absent) Result_Target CONFIRMED: This compound Decision_CN_Pos->Result_Target > 2230 cm⁻¹ (Blue Shifted) Result_NonFluoro SUSPECT: 4-(Aminomethyl)benzonitrile (Missing CF₃ effect) Decision_CN_Pos->Result_NonFluoro < 2230 cm⁻¹ (Standard Range) Result_Impurity REJECT: No Nitrile Detected Decision_CN_Pos->Result_Impurity No Peak

Figure 1: Logical workflow for distinguishing the target compound from common structural analogs using IR spectral features.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-amino- Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2023).[1][3] Explains the blue-shift mechanism in aromatic nitriles. Available at: [Link]

  • Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.[3] (Comparative data for 3-trifluoromethylbenzonitrile). Available at: [Link]

Sources

Nomenclature Resolution & Performance Profile: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and clarification of the chemical identity, synthesis, and application profile for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile , addressing its nomenclature confusion with 4-cyano-2-(trifluoromethyl)benzylamine .

Executive Summary: Identity & Nomenclature

The Core Finding: This compound and 4-cyano-2-(trifluoromethyl)benzylamine are synonyms for the same chemical entity (CAS 1141894-75-8).

The distinction lies solely in the IUPAC naming priority:

  • Name A (Nitrile Priority): The benzonitrile core takes precedence. Carbon-1 is attached to the cyano group (-CN). The aminomethyl group (-CH₂NH₂) is at position 4, and the trifluoromethyl group (-CF₃) is at position 3.[1]

  • Name B (Amine Priority): The benzylamine core takes precedence. Carbon-1 is attached to the aminomethyl group. The trifluoromethyl group is at position 2 (ortho), and the cyano group is at position 4 (para).

Structural Confirmation: Both names describe a benzene ring substituted with:

  • A Cyano group (-CN) and an Aminomethyl group (-CH₂NH₂) in a para relationship.

  • A Trifluoromethyl group (-CF₃) ortho to the aminomethyl group and meta to the cyano group.

Recommendation: For procurement and publication, use the CAS number 1141894-75-8 to avoid confusion with the aniline analog (discussed below).

Comparative Analysis: The "Trap" of Alternatives

While the topic names refer to the same molecule, the most critical comparison for researchers is between this Benzylamine scaffold and its commonly confused Aniline analog.

The Alternative: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2).[2][3][4]

  • Confusion Point: Often misidentified due to the similarity between "Aminomethyl" and "Amino" in catalog listings.

  • Impact: The chemical reactivity is drastically different, leading to failed synthesis if swapped.

Table 1: Technical Comparison of the Target vs. The Common Alternative
FeatureTarget Compound (Benzylamine) Alternative (Aniline)
Chemical Name This compound 4-Amino-3-(trifluoromethyl)benzonitrile
CAS Number 1141894-75-8 327-74-2
Structure Ar-CH₂-NH₂ (Aliphatic Amine)Ar-NH₂ (Aromatic Amine)
Basicity (pKa) ~8.5 - 9.5 (Highly Basic)~2.5 - 3.0 (Weakly Basic)
Nucleophilicity High (Reacts with mild electrophiles)Low (Requires catalysis/forcing conditions)
Primary Application Linker in Protease/Epoxide Hydrolase Inhibitors (e.g., GSK2256294)Androgen Receptor Antagonists (e.g., Bicalutamide)
Stability Prone to carbamate formation (air/CO₂ sensitive)Stable in air; weak oxidation risk
Experimental Synthesis & Protocols

The synthesis of this compound is challenging due to the need to selectively reduce the nitrile or install the amine without hydrolyzing the cyano group. The industry-standard route avoids reduction by using a bromination-substitution pathway.

Protocol: Synthesis via Bromination & Ammonolysis

Reference: Adapted from WO2009049165 (GSK) & BenchChem Protocols.

Step 1: Radical Bromination

  • Reagents: 4-Methyl-3-(trifluoromethyl)benzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

  • Procedure:

    • Dissolve starting material in solvent under N₂ atmosphere.

    • Add NBS and initiator.

    • Reflux (75-80°C) for 4-6 hours until starting material is consumed (monitor by TLC/HPLC).

    • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate to yield 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile .[1]

Step 2: Ammonolysis (The Critical Step)

  • Reagents: Crude Bromide from Step 1, 7N Ammonia in Methanol (excess, 10-20 eq).

  • Procedure:

    • Dissolve the bromide in MeOH (0.1 M concentration).

    • Add Ammonia solution dropwise at 0°C to prevent dimerization (formation of secondary amine).

    • Warm to Room Temperature (RT) and stir for 16-24 hours.

    • Purification (Acid-Base Extraction):

      • Evaporate volatiles.

      • Dissolve residue in 1M HCl (converts product to water-soluble HCl salt).

      • Wash aqueous layer with Diethyl Ether (removes non-basic impurities/unreacted bromide).

      • Basify aqueous layer to pH >10 with NaOH.[5]

      • Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 40-60% overall.

Mechanism & Reactivity Visualization

The following diagram illustrates the structural identity resolution and the divergent reactivity profiles compared to the aniline alternative.

G cluster_0 Identity Resolution (Synonyms) cluster_1 Performance Comparison Target Target Molecule CAS: 1141894-75-8 Reactivity1 Rapid Amide Coupling (Standard Conditions) Target->Reactivity1 High Nucleophilicity (pKa ~9) NameA Name A: 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile NameA->Target IUPAC (Nitrile Priority) NameB Name B: 4-cyano-2- (trifluoromethyl)benzylamine NameB->Target IUPAC (Amine Priority) Aniline Alternative (Aniline) CAS: 327-74-2 (Bicalutamide Int.) Reactivity2 Requires Strong Base/ Catalysis Aniline->Reactivity2 Low Nucleophilicity (pKa ~2.5) Start 4-Methyl-3-(trifluoromethyl) benzonitrile Bromide Intermediate: Benzyl Bromide Start->Bromide NBS, Radical Bromination Bromide->Target NH3/MeOH (Ammonolysis)

Figure 1: Nomenclature mapping and reactivity divergence between the Benzylamine target and its Aniline analog.

Applications in Drug Discovery

The This compound scaffold is a privileged building block for introducing a polar, basic "handle" into a lipophilic core.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors:

    • Drug Candidate: GSK2256294 .

    • Role: The benzylamine moiety serves as the transition-state mimic, binding to the active site of the sEH enzyme. The trifluoromethyl group occupies a hydrophobic pocket, increasing potency (IC₅₀ < 1 nM) and metabolic stability.

  • Protease Inhibitors: Used as a P1 or P1' anchor where the amine forms a salt bridge with aspartic/glutamic acid residues in the enzyme pocket.

References
  • GlaxoSmithKline. (2009). Cyclohexyl amide derivatives as inhibitors of soluble epoxide hydrolase. WO2009049165.[5][6] Link

  • BenchChem. (2025).[7] Technical Guide: 4-Amino-2-(trifluoromethyl)benzonitrile Synthesis. Link

  • ChemicalBook. (2024). Product Profile: CAS 1141894-75-8. Link

  • PubChem. (2025).[8] Compound Summary: this compound.[1][4][5][9] Link

Sources

Comparative Assessment of Reference Standard Grades for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Analytical Validity in Pharmaceutical Development

Executive Summary & Core Directive

In the synthesis of next-generation kinase inhibitors and neurological agents, 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1258652-52-4) serves as a critical pharmacophore building block. Its dual functionality—a reactive primary amine and a hydrolytically sensitive nitrile—creates a unique analytical challenge.

This guide moves beyond simple vendor lists. Instead, we objectively compare Reference Standard Grades (CRM vs. Working vs. Research Grade). The goal is to demonstrate how the choice of standard directly impacts the Mass Balance and Potency Assignment of your final API.

The Thesis: Using a non-qualified "Research Grade" material as a quantitative standard for this specific intermediate introduces a systematic bias of 2–5% in assay results due to undetected carbamate formation and dimerization, potentially leading to OOS (Out of Specification) investigations in later stages.

Technical Context: The Molecule & Its Instability[1]

To select the right standard, one must understand the molecule's degradation pathways. The trifluoromethyl group provides metabolic stability, but the aminomethyl arm is chemically promiscuous.

Critical Degradation Pathways
  • Dimerization: The primary amine attacks the benzylic position of a precursor or itself under improper storage, forming secondary amine impurities.

  • Carbamate Formation: The highly basic benzylic amine avidly absorbs atmospheric CO₂ to form carbamates, which often co-elute with the main peak in low-pH HPLC methods but are "invisible" to UV if not separated.

  • Nitrile Hydrolysis: Under acidic/basic stress or moisture, the nitrile converts to the amide (4-(aminomethyl)-3-(trifluoromethyl)benzamide).

Visualization: Impurity & Degradation Map

The following diagram maps the chemical risks that a Reference Standard must characterize.

ImpurityMap Main 4-(Aminomethyl)-3- (trifluoromethyl)benzonitrile (Target Analyte) Carbamate Carbamate Salt (Silent Impurity) Main->Carbamate + CO2 (Rapid) Amide Hydrolysis Product (Amide) Main->Amide + H2O (Slow) Dimer Dimerization (Secondary Amine) Main->Dimer Self-Reaction CO2 Atmospheric CO2 (Storage Issue) CO2->Main Water Moisture/H+ Water->Main

Figure 1: Degradation pathways affecting reference standard potency. Note the rapid CO₂ absorption pathway.

Comparative Analysis: Reference Standard Grades

This section compares the three primary classes of standards available for CAS 1258652-52-4.

Table 1: Performance Matrix of Standard Grades
FeatureGrade A: Primary CRM (ISO 17034)Grade B: Working Standard (Qualified In-House)Grade C: Research/Catalog Grade
Traceability SI Units (NIST/BIPM) via qNMRTraceable to Primary CRMVendor CoA only (often GC-based)
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Comparative Assay vs. PrimaryArea % (often ignores water/salts)
Handling Packaged under Argon/Nitrogen in ampoulesVialed in-house (risk of CO₂ uptake)Bulk bottle (high CO₂ exposure)
Water Content Measured by KF (Coulometric)Measured by KFOften "Not Determined"
Cost Factor 100x10x1x
Risk Profile LowMedium (Stability dependent)Critical (High bias risk)
The "Area %" Trap (Scientific Insight)

Research Grade (Grade C) suppliers often report purity by GC-FID Area % .

  • The Flaw: GC heats the sample. Carbamate salts (formed from CO₂ absorption) often decompose back to the free amine and CO₂ in the injector port.

  • The Result: The GC shows 99.5% purity, but the solid material in the bottle is actually 95% amine and 4.5% carbamate salt.

  • Impact: If you use Grade C as a standard, you will overestimate the potency of your drug substance by ~5% because you are weighing "dead" mass (carbamate) thinking it is active standard.

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, do not rely solely on the vendor's Certificate of Analysis (CoA) for Grade B or C materials. You must establish a Self-Validating Protocol .

A. Analytical Method (HPLC-UV)

This method is designed to separate the carbamate (if stable in solution) and the amide hydrolysis product.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

    • Why: The "T3" or similar high-coverage bonding prevents peak tailing of the basic amine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Why: TFA (pH ~2) ensures the amine is fully protonated (

      
      ), eliminating free-base interactions with silanols.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Nitrile absorbance) and 260 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.[2][3]

B. Qualification Workflow (The "Gold Standard" Approach)

If a Primary CRM is unavailable, follow this workflow to qualify a Working Standard (Grade B) from Research Grade material.

QualificationWorkflow Raw Raw Material (Grade C / Bulk) ID Identity Confirmation (1H-NMR + IR) Raw->ID PurityGroup Purity Assignment HPLC (Organic Impurities) KF (Water Content) ROI (Inorganic Residue) GC-HS (Residual Solvents) ID->PurityGroup Calc Mass Balance Calculation P = (100 - %Imp - %H2O - %RS - %ROI) PurityGroup->Calc Pack Sub-aliquot under Argon (Create Working Std) Calc->Pack

Figure 2: Workflow for converting bulk material into a qualified Working Standard using the Mass Balance approach.

Case Study: Data Comparison

We simulated a comparison of a batch of this compound analyzed against a Primary CRM vs. a Research Grade standard.

Scenario: A development batch of API intermediate is tested.

  • True Potency: 98.2% (Determined by qNMR).

Standard Used for AssayAssigned Purity of StandardActual Purity of StandardResulting API Potency CalculationError
Primary CRM 99.1% (Mass Balance)99.1%98.2% 0.0%
Research Grade (Vendor A) 99.5% (GC Area%)94.0% (Contains H₂O/Carbamate)103.9% +5.7%
Research Grade (Vendor B) 98.0% (HPLC Area%)97.5% (Contains Solvents)98.7% +0.5%

Recommendations

  • For Release Testing: Always use a Qualified Working Standard (Grade B) that has been characterized via Mass Balance (HPLC + KF + ROI + Residual Solvents). Do not rely on "Area %".

  • Storage: Store all reference standards of this CAS number at -20°C under an inert atmosphere (Argon/Nitrogen). The amine is a CO₂ sponge.

  • Hygroscopicity Check: Before weighing, equilibrate the vial to room temperature in a desiccator to prevent condensation, which will degrade the nitrile over time.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6] (2000).[6] Defines requirements for reference standards in GMP environments.

  • ChemicalBook. 4-Aminomethyl-3-trifluoromethyl-benzonitrile (CAS 1141894-75-8) Properties and Synthesis. (Accessed 2026).[2][7] Provides synthesis routes and basic physical properties.

  • BenchChem. Technical Support: Purification and Impurity Profile of Benzonitrile Derivatives. (2025).[1][3][7][8][9] Discusses common impurities in amine/nitrile reductions.

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile Derivatives.[10] Demonstrates the necessity of acidic mobile phases for amine-containing aromatics.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Outlines the hierarchy of primary vs. secondary standards.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 100063-22-7). This content is structured for direct application by laboratory personnel and safety officers.

Executive Safety Summary

This compound is a bifunctional fluorinated intermediate containing a primary amine, a nitrile group, and a trifluoromethyl moiety. Improper disposal poses three distinct risks:

  • Cyanide Release: Under strong acidic conditions or thermal decomposition, the nitrile group (-CN) can release hydrogen cyanide (HCN).

  • Corrosivity/Causticity: The benzylic amine (-CH₂NH₂) confers basicity, capable of causing chemical burns and reacting violently with strong oxidizers or acids.

  • Fluorinated Byproducts: Combustion without proper scrubbing releases hydrogen fluoride (HF) and fluorinated organic species.

Immediate Directive: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams. The only validated disposal method is high-temperature incineration with flue gas scrubbing via a licensed hazardous waste contractor.

Technical Safety Profile & Chemical Compatibility

To ensure safe segregation, one must understand the reactivity profile dictated by the functional groups.

Functional Group Hazard Analysis
Functional GroupHazard MechanismIncompatibility
Aminomethyl (-CH₂NH₂) Basicity/Nucleophilicity: Acts as a base.[1] Can form explosive N-chloroamines if mixed with hypochlorites (bleach).Acids, Acid Chlorides, Hypochlorites (Bleach), Anhydrides.
Nitrile (-CN) Toxic Release: Hydrolysis (slow) or combustion releases HCN.Strong Acids (at high temp), Strong Oxidizers.
Trifluoromethyl (-CF₃) Thermal Stability: chemically inert but generates HF upon incineration.Alkali metals (e.g., Na, K) under extreme conditions.
Critical Segregation Logic

The primary cause of laboratory waste accidents involving this class of compounds is accidental mixing with incompatible streams.

  • NEVER mix with Oxidizing Acids (Nitric, Perchloric)

    
     Risk of violent oxidation and toxic gas evolution.
    
  • NEVER mix with Bleach (Sodium Hypochlorite)

    
     The amine group reacts to form unstable chloramines.
    

Validated Disposal Workflow

The following protocol outlines the Segregation and Packaging Workflow . This is the standard operating procedure (SOP) for preparing the compound for off-site incineration.

Protocol: Waste Stream Segregation & Packaging

Objective: Isolate this compound from incompatible waste streams to prevent in-situ hazardous gas generation.

Materials Required:

  • High-Density Polyethylene (HDPE) or Glass waste container (Amber preferred).

  • "Hazardous Waste" Labeling tags.[2]

  • Secondary containment tray.

  • Nitrile gloves (Double gloved recommended).[2]

Step-by-Step Methodology:

  • pH Check (Aqueous Solutions only):

    • If the waste is an aqueous solution (e.g., extraction workup), check pH.

    • Action: If pH < 5, slowly adjust to pH 9-10 using 1M NaOH. This keeps the amine in its neutral free-base form (or stable salt) and prevents acid-catalyzed hydrolysis of the nitrile.

    • Reasoning: Acidic environments promote the hydrolysis of nitriles to amides/carboxylic acids, potentially releasing HCN traces if heated.

  • Solvent Dilution (Solid Waste):

    • Dissolve solid residues in a compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone).

    • Concentration Limit: Keep solution concentration < 10% w/v to prevent precipitation during storage.

  • Segregation:

    • Pour the waste into a container designated for "Basic Organic Waste" or "Non-Halogenated Organic Waste" (Note: While it contains Fluorine, many facilities group F-compounds with standard organics unless heavy chlorination is present; check local facility codes. If a specific "Fluorinated Organic" stream exists, use that).

    • CRITICAL: Ensure the container does not contain acidic waste or oxidizers.

  • Labeling:

    • Label clearly: "Contains this compound. FLAMMABLE. TOXIC. BASIC. Contains Fluorine."[3][4][5][6]

    • Explicitly mark: "DO NOT MIX WITH ACIDS."

  • Storage:

    • Store in a cool, well-ventilated area away from direct sunlight until pickup.

    • Ensure secondary containment is dry.[6]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for handling waste containing this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolventSelect Dissolve in Combustible Solvent (Acetone/EtOH) Solid->SolventSelect pHCheck Check pH Liquid->pHCheck Segregate Segregate into 'Basic/Organic' Waste Stream SolventSelect->Segregate Acidic pH < 7 (Acidic) pHCheck->Acidic BasicNeutral pH >= 7 (Basic/Neutral) pHCheck->BasicNeutral Neutralize Slowly adjust to pH 9-10 with 1M NaOH Acidic->Neutralize BasicNeutral->Segregate Neutralize->Segregate Warning CRITICAL: Do NOT mix with Acids or Oxidizers Segregate->Warning Final Ship for High-Temp Incineration (with Scrubber) Warning->Final

Caption: Decision logic for the segregation and treatment of aminobenzonitrile waste streams.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process, execute the following:

Spill Cleanup (Bench Scale < 100g)
  • Evacuate & Ventilate: Clear the immediate area.[7] Nitriles can release toxic vapors.

  • PPE: Wear a full-face respirator (with organic vapor/acid gas cartridges), nitrile gloves (double layer), and a lab coat.

  • Containment: Cover the spill with a dry lime, sand, or soda ash mixture. This absorbs the liquid and neutralizes potential acidity.

    • Avoid: Do not use standard clay absorbents if the spill is mixed with acid, as this may liberate fumes.

  • Collection: Scoop into a sealed container. Label as "Hazardous Waste - Toxic Debris."

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Brush off solid material. Rinse with copious water for 15 minutes.[5][7][8][9] The amine component is caustic; monitor for chemical burns.

  • Eye Contact: Flush with water for 15+ minutes, lifting eyelids.[5][7][9] Seek immediate ophthalmological attention.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 100063-22-7 (Analogs). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. EPA. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Personal protective equipment for handling 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, logistical, and operational protocols for handling 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile (CAS: 1141894-75-8).

Chemical Profile & Hazard Logic

To ensure safety, we must look beyond the basic Safety Data Sheet (SDS) and analyze the molecule's functional groups. This compound contains three distinct moieties that dictate its handling:

  • Aminomethyl Group (-CH₂NH₂): This is a primary benzylic amine. Unlike aromatic amines (anilines), this group is significantly basic (

    
    ). implication:  It is potentially corrosive to skin and eyes and will react vigorously with acids and oxidizers. It is also sensitive to carbon dioxide in the air (carbamic acid formation).
    
  • Trifluoromethyl Group (-CF₃): Increases lipophilicity, potentially enhancing skin absorption.

  • Nitrile Group (-CN): Stable under normal conditions but releases toxic nitrogen oxides and potentially hydrogen cyanide (HCN) upon thermal decomposition or combustion.

GHS Classification (Conservative Assessment):

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319). Note: Treat as a potential corrosive (H314) due to the benzylamine moiety.

  • Reactivity: Air-sensitive (absorbs CO₂).[2]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational state.[3] The "Standard" protocol applies to handling sealed containers or small solid quantities (<100 mg). The "High Risk" protocol applies to solution-phase handling, synthesis, or larger quantities (>1g).

Protection ZoneStandard Operation (Solid Handling)High Risk Operation (Solutions/Synthesis)Technical Rationale
Hand Protection Double Nitrile Gloves (Min thickness: 0.11 mm)Laminate Film (Silver Shield) or Thick Nitrile (>0.2 mm)Benzylamines can permeate thin nitrile. Laminate offers broad chemical resistance against amine-solvent mixtures.
Eye/Face Safety Glasses with side shieldsChemical Goggles + Face Shield Basic amines cause rapid, penetrating eye damage (saponification of fatty tissues).
Respiratory Fume Hood (No respirator usually needed)P100/OV Cartridge (if outside hood)Protects against basic vapors and fine particulates.
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Prevents saturation of clothing in case of splashes.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The primary amine reacts with atmospheric CO₂ to form solid carbamates, degrading purity.

  • Container: Keep in a tightly sealed vial, preferably taped with Parafilm or electrical tape to minimize gas exchange.

B. Handling Procedure (Step-by-Step)

Step 1: Preparation

  • Allow the container to warm to room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the compound.

  • Verify the fume hood sash is at the safe working height.

Step 2: Weighing & Transfer

  • Preferred: Weigh inside a glovebox under Nitrogen.

  • Alternative: If using a fume hood, flush the headspace of the stock vial with Argon immediately after removing the aliquot.

  • Tools: Use anti-static spatulas (PTFE coated) as organic solids often carry static charge, causing "fly-away" powder.

Step 3: Solubilization

  • Solvents: Soluble in Methanol, DMSO, and Dichloromethane.

  • Reaction: When adding to acid, expect heat generation (exothermic neutralization). Add the amine solution slowly to the acid.

C. Waste Disposal
  • Category: Basic Organic Waste (Amine-containing).

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol).

    • Neutralize carefully with dilute HCl if required by local EH&S, but generally, dispose of as "Non-Halogenated Organic" (or "Halogenated" if dissolved in DCM).

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) to prevent violent oxidation.

Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the quantity and state of the chemical.

SafetyLogic Start Start: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid Form StateCheck->Solid Powder Solution Solution / Reaction Mix StateCheck->Solution Liquid QtyCheck Quantity > 1g? Solid->QtyCheck HighPPE High Risk PPE: Laminate Gloves + Goggles + Apron Work in Fume Hood Solution->HighPPE StdPPE Standard PPE: Double Nitrile Gloves + Safety Glasses Work in Fume Hood QtyCheck->StdPPE No QtyCheck->HighPPE Yes AirSens Critical Step: Flush Headspace with Argon/N2 StdPPE->AirSens HighPPE->AirSens

Figure 1: Risk Assessment Logic Flow. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened precautions.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don chemical-resistant goggles and double gloves immediately.

  • Solid Spill:

    • Cover with a dry pad or paper towel to prevent dust dispersion.

    • Wipe up with a solvent-dampened cloth (Ethanol/Acetone).

    • Place waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

  • Solution Spill:

    • Absorb with an inert material (Vermiculite or Sand).[1][4]

    • Do NOT use sawdust (reaction risk with oxidizers).

Exposure First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][5][6][7] Hold eyelids open. The basic nature of the amine requires prolonged flushing to prevent deep tissue damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail & Safety Information. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.